C.I. Acid brown 120
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
6428-26-8 |
|---|---|
Molecular Formula |
C30H23N12Na3O9S3 |
Molecular Weight |
860.8 g/mol |
IUPAC Name |
trisodium;2,4-bis[[2,4-diamino-5-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C30H26N12O9S3.3Na/c31-21-12-22(32)26(14-25(21)38-35-16-3-1-5-19(9-16)52(43,44)45)40-37-18-7-8-30(54(49,50)51)29(11-18)42-41-28-15-27(23(33)13-24(28)34)39-36-17-4-2-6-20(10-17)53(46,47)48;;;/h1-15H,31-34H2,(H,43,44,45)(H,46,47,48)(H,49,50,51);;;/q;3*+1/p-3 |
InChI Key |
FNMUSJRVXAQLRS-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])N=NC2=CC(=C(C=C2N)N)N=NC3=CC(=C(C=C3)S(=O)(=O)[O-])N=NC4=C(C=C(C(=C4)N=NC5=CC(=CC=C5)S(=O)(=O)[O-])N)N.[Na+].[Na+].[Na+] |
Other CAS No. |
6428-26-8 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure of C.I. Acid Brown 120
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular structure, synthesis, and physicochemical properties of C.I. Acid Brown 120. While direct applications in drug development are not documented, its characteristics as a multi-azo dye provide a basis for understanding its chemical behavior and potential interactions in biological systems.
Molecular Structure and Identification
This compound, also identified by the Colour Index Number 35020 and CAS Registry Number 6428-26-8, is classified as a multi-azo dye. Its systematic IUPAC name is believed to be trisodium 2,4-bis[[2,4-diamino-5-[(3-sulfonatophenyl)azo]phenyl]azo]benzenesulfonate . The molecular formula is C₃₀H₂₃N₁₂Na₃O₉S₃, with a corresponding molecular weight of 860.75 g/mol .[1]
The structure is characterized by a central benzenesulfonate (B1194179) core with two azo-linked phenyl groups at positions 2 and 4. Each of these phenyl groups is further substituted with another azo linkage to a 2,4-diaminophenyl group, which in turn is bonded to a 3-sulfonatophenyl group. The three sulfonate groups are present as sodium salts, which confer water solubility to the dye.
References
An In-depth Technical Guide on the Spectral Properties of C.I. Acid Brown 120
Affiliation: Google Research
Abstract
C.I. Acid Brown 120 is a multi-azo acid dye used in the textile industry. This technical guide provides a summary of its known physicochemical properties and discusses the expected spectral characteristics based on its chemical class. Due to a lack of publicly available experimental data specific to this compound, this document outlines generalized experimental protocols for conducting its spectral analysis, including UV-Visible, fluorescence, and infrared spectroscopy. A workflow for such an analysis is also presented. This guide is intended for researchers, scientists, and professionals in drug development and related fields who may be interested in the analysis of similar compounds.
Introduction
This compound, also known by its Colour Index number 35020, is a synthetic organic dye belonging to the multi-azo class of colorants[1]. Acid dyes are typically water-soluble anionic dyes that are applied to fibers such as wool, silk, and nylon from an acidic dyebath[2]. The spectral properties of these dyes are of fundamental importance for understanding their color, stability, and potential interactions with various substrates and biological molecules. This guide aims to consolidate the available information on this compound and to provide a framework for its spectral characterization.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Colour Index Name | This compound | [1] |
| Colour Index Number | 35020 | [1] |
| CAS Number | 6428-26-8 | [1] |
| Chemical Formula | C₃₀H₂₃N₁₂Na₃O₉S₃ | [1] |
| Molecular Weight | 860.75 g/mol | [1] |
| Chemical Class | Multi-azo dye | [1] |
| Physical Appearance | Red-light brown powder | [1] |
| Solubility in Water | Soluble (yields a yellow-light brown solution) | [1] |
| Behavior in Acid/Base | Forms a brown precipitate in strong HCl; solution turns orange-brown in concentrated NaOH. | [1] |
Expected Spectral Properties
Based on the chemical structure of this compound as a multi-azo dye, its spectral properties can be predicted in a general sense.
UV-Visible (UV-Vis) Absorption Spectroscopy
Azo dyes are characterized by the presence of one or more azo groups (-N=N-), which act as a chromophore. The extended π-conjugated system in multi-azo dyes like this compound is expected to result in strong absorption of light in the visible region of the electromagnetic spectrum[3]. The color of the dye is complementary to the color of the light it absorbs. Given that this compound is brown, it is likely to have a broad absorption spectrum across a significant portion of the visible range (400-700 nm)[3]. The specific absorption maxima (λmax) would be influenced by the exact molecular structure, including the nature of the aromatic rings and any auxochromic groups present, as well as the solvent used for analysis[4].
Fluorescence Spectroscopy
In general, most azobenzene (B91143) compounds are not fluorescent because the energy of the absorbed photons is efficiently dissipated through non-radiative pathways, such as photoisomerization of the azo group[5][6]. The azo group is often considered a fluorescence quencher[7]. However, some azo dyes have been synthesized to be fluorescent, often by restricting the conformational flexibility of the azo linkage[5][6][8]. Without experimental data, it is reasonable to hypothesize that this compound exhibits weak to negligible fluorescence.
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features. Table 2 outlines the expected IR absorption bands.
Table 2: Expected Characteristic Infrared (IR) Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Bond Vibration | Reference |
| Aromatic C-H | 3100 - 3000 | Stretch | [9] |
| Aromatic C=C | 1600 - 1400 | Stretch | [9] |
| Azo group (-N=N-) | ~1450 - 1400 | Stretch (often weak) | |
| Sulfonate group (SO₃⁻) | ~1250 - 1120 and ~1080 - 1010 | Asymmetric and Symmetric Stretch | |
| C-N | 1360 - 1180 | Stretch | [10] |
Raman spectroscopy could also provide valuable information, particularly for the symmetric non-polar bonds like the azo group, which can be weak in the IR spectrum. However, fluorescence from impurities or the compound itself can sometimes interfere with Raman measurements[11].
Experimental Protocols
The following are detailed, generalized protocols for the spectral analysis of an acid dye like this compound.
UV-Visible Spectroscopy
Objective: To determine the absorption spectrum and identify the wavelength(s) of maximum absorbance (λmax).
Methodology:
-
Preparation of Stock Solution: Accurately weigh a small amount of this compound powder (e.g., 10 mg) and dissolve it in a known volume (e.g., 100 mL) of deionized water or a suitable buffer to create a stock solution.
-
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance in the range of 0.1 to 1.0 AU, as per the Beer-Lambert law's linear range[12][13]. A typical starting concentration for analysis is in the range of 5 x 10⁻⁵ M[4].
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the same solvent as used for the sample as a blank to calibrate the instrument.
-
Spectral Acquisition: Scan the absorbance of the sample solution over a wavelength range of 250 to 700 nm[4].
-
Data Analysis: Identify the λmax values from the resulting spectrum. If the molar concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Fluorescence Spectroscopy
Objective: To determine the fluorescence excitation and emission spectra and the quantum yield.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., water, ethanol). The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).
-
Spectrofluorometer Setup: Use a spectrofluorometer equipped with a suitable light source (e.g., Xenon lamp) and monochromators for both excitation and emission.
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum expected emission (a preliminary scan might be needed) and scan the excitation monochromator over a range of wavelengths (e.g., 250-550 nm).
-
Emission Spectrum: Set the excitation monochromator to the wavelength of maximum excitation found in the previous step and scan the emission monochromator to obtain the emission spectrum (e.g., from the excitation wavelength to 800 nm).
-
Quantum Yield (Optional): The fluorescence quantum yield can be determined relative to a well-characterized standard (e.g., quinine (B1679958) sulfate (B86663) or rhodamine B) with a known quantum yield.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: As this compound is a solid powder, it can be prepared as a KBr (potassium bromide) pellet. Mix a small amount of the dye (1-2 mg) with about 100-200 mg of dry KBr powder in a mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Spectrometer Setup: Use a Fourier Transform Infrared (FTIR) spectrometer. Record a background spectrum of the empty sample compartment.
-
Spectral Acquisition: Place the KBr pellet in the sample holder and acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹[10].
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectral characterization of an acid dye like this compound.
Caption: Generalized workflow for the spectral analysis of this compound.
Conclusion
While specific experimental spectral data for this compound are not available in the public domain, this guide provides a comprehensive overview of its known physicochemical properties and the expected spectral characteristics based on its classification as a multi-azo dye. The detailed, generalized experimental protocols for UV-Vis, fluorescence, and IR spectroscopy offer a clear path for researchers to characterize this dye or similar compounds. The provided workflow diagram visually summarizes the logical steps for such an analysis. Further experimental investigation is required to fully elucidate the specific spectral properties of this compound.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. C.I. Acid brown 254 (12269-91-9) for sale [vulcanchem.com]
- 3. uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse red 19 azo dye spectrum dyes dyestuffs chromophore group spectra Doc Brown's chemistry revision notes [docbrown.info]
- 4. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 5. Fluorescent azobenzenes and aromatic aldimines featuring an N–B interaction - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT51689J [pubs.rsc.org]
- 6. Solvent- and Light-Sensitive AIEE-Active Azo Dye: From Spherical to 1D and 2D Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. theory of infrared spectroscopy characteristic wavenumbers organic functional groups vibrational modes rocking scissoring stretching twisting wagging vibrations Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 11. researchgate.net [researchgate.net]
- 12. analysis.rs [analysis.rs]
- 13. azom.com [azom.com]
C.I. Acid Brown 120: A Technical Guide for Biological Staining Applications
Disclaimer: Information regarding the specific use of C.I. Acid Brown 120 for biological staining is limited in publicly available literature. This guide is based on the general principles of acid dye chemistry and histology and provides a framework for its potential application. All protocols are representative and require optimization for specific research needs.
Introduction
This compound, also identified by the Colour Index number 35020, is a multi-azo anionic dye. While its primary applications are in the textile and leather industries, its chemical properties as an acid dye suggest potential utility in biological staining. Acid dyes are characterized by their negative charge and are used in histology to stain basic (acidophilic or eosinophilic) tissue components, which are positively charged.[1][2] These components primarily include cytoplasm, muscle fibers, collagen, and mitochondria.[1] This guide provides a comprehensive overview of the theoretical application of this compound in biological staining for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of the known properties of this compound is presented in the table below. Understanding these properties is crucial for its application in staining protocols.
| Property | Value | Reference |
| C.I. Name | Acid Brown 120 | |
| C.I. Number | 35020 | |
| Chemical Class | Multi-azo dye | |
| CAS Number | 6428-26-8 | |
| Molecular Formula | C₃₀H₂₃N₁₂Na₃O₉S₃ | |
| Appearance | Red-light brown powder | |
| Solubility | Soluble in water |
Principle of Staining
The fundamental mechanism of staining with acid dyes like this compound is an electrostatic interaction. In an acidic solution, the dye molecule carries a net negative charge due to the ionization of its sulfonate groups. Tissue proteins, on the other hand, become protonated at a low pH, acquiring a net positive charge on their amino groups (-NH₃⁺). The negatively charged dye anions are then attracted to and bind with these positively charged sites on the tissue proteins, resulting in a colored precipitate.[3][4]
The intensity of the staining is influenced by several factors, including:
-
pH of the Staining Solution: A lower pH increases the number of positively charged groups on tissue proteins, leading to enhanced dye binding.[2]
-
Dye Concentration: Higher concentrations generally result in more intense staining, but may also lead to non-specific binding and high background.
-
Staining Time: The duration of exposure to the dye solution affects the degree of staining.
-
Fixation: The choice of fixative can alter the reactivity of tissue components to the dye.
Potential Biological Staining Applications
Based on the behavior of other acid brown dyes, this compound could potentially be used as a counterstain in various histological techniques to provide contrast to nuclear stains like hematoxylin.
Potential applications include:
-
General Cytoplasmic and Connective Tissue Staining: As a counterstain in routine histology to visualize the cytoplasm of cells and the extracellular matrix.
-
Trichrome Stains: Potentially as a component in trichrome staining methods, which use multiple acid dyes to differentiate between cytoplasm, muscle, and collagen.[2][5]
Experimental Protocols
The following are generalized protocols that can be adapted as a starting point for using this compound. Optimization of dye concentration, staining time, and pH is critical for achieving desired results.
Protocol 1: General Counterstaining for Paraffin-Embedded Sections
This protocol outlines the use of this compound as a counterstain following nuclear staining with hematoxylin.
Materials:
-
Deparaffinized and rehydrated paraffin-embedded tissue sections on slides.
-
Harris' Hematoxylin or a similar formulation.
-
1% Acid Alcohol (1% HCl in 70% ethanol).
-
Scott's Tap Water Substitute (optional, for bluing).
-
This compound staining solution (0.1% - 1.0% w/v in distilled water with 1% acetic acid).
-
Graded alcohols (70%, 95%, 100%).
-
Xylene or xylene substitute.
-
Permanent mounting medium.
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes of 5 minutes each).
-
Transfer to 100% alcohol (2 changes of 3 minutes each).
-
Transfer to 95% alcohol (2 changes of 3 minutes each).
-
Transfer to 70% alcohol (3 minutes).
-
Rinse in running tap water.
-
-
Nuclear Staining:
-
Stain in Harris' Hematoxylin for 5-15 minutes.
-
Wash in running tap water for 1-5 minutes.
-
Differentiate in 1% Acid Alcohol (a few brief dips).
-
Wash in running tap water.
-
Blue in Scott's Tap Water Substitute or running tap water for 5 minutes.
-
Wash in distilled water.
-
-
Counterstaining:
-
Immerse slides in the this compound staining solution for 1-5 minutes.
-
-
Dehydration, Clearing, and Mounting:
-
Briefly rinse in distilled water.
-
Dehydrate through 95% alcohol (2 changes of 1 minute each) and 100% alcohol (2 changes of 2 minutes each).
-
Clear in xylene or a substitute (2 changes of 5 minutes each).
-
Mount with a permanent mounting medium.
-
Expected Results:
-
Nuclei: Blue/Purple
-
Cytoplasm, muscle, collagen: Shades of brown
Data Presentation: Optimization Parameters
The following table provides a starting point for the optimization of staining parameters for this compound.
| Parameter | Recommended Starting Range | Purpose |
| Dye Concentration | 0.1% - 1.0% (w/v) | Controls staining intensity. |
| pH of Staining Solution | 2.5 - 4.0 (adjust with acetic acid) | Enhances binding of the anionic dye to protonated proteins. |
| Incubation Time | 1 - 10 minutes | Determines the degree of dye uptake by the tissue. |
| Differentiation | 0.5% - 1% Acetic Acid (optional) | Removes excess stain to improve contrast. |
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[6]
-
Inhalation: Avoid creating dust. Use in a well-ventilated area.[6][7]
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[8][9]
-
Ingestion: Do not ingest. If swallowed, rinse mouth with water and seek medical attention.[6]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[7]
Conclusion
While specific applications of this compound in biological staining are not well-documented, its properties as an acid dye suggest its potential as a counterstain for visualizing cytoplasmic and extracellular components. The provided theoretical framework, general protocols, and safety guidelines offer a foundation for researchers to explore its utility in their specific histological applications. Rigorous optimization of staining parameters will be essential to achieve reliable and reproducible results.
References
- 1. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Mechanism of dye response and interference in the Bradford protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of dye binding in the protein assay using eosin dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stainsfile.com [stainsfile.com]
- 6. dharma-s3.amazonaws.com [dharma-s3.amazonaws.com]
- 7. dharmatrading.com [dharmatrading.com]
- 8. dick-blick.com [dick-blick.com]
- 9. tcichemicals.com [tcichemicals.com]
Core Principles of Acid Dyes in Histological Staining: A Technical Guide
This guide provides an in-depth exploration of the fundamental principles governing the use of acid dyes in histology. Tailored for researchers, scientists, and drug development professionals, it covers the core mechanisms of action, factors influencing staining, and practical experimental methodologies.
Introduction to Acid Dyes in Histology
In histology, achieving sufficient contrast to visualize otherwise transparent tissue components is paramount. Acid dyes are a class of synthetic dyes that are anionic, meaning they carry a net negative charge in solution.[1][2] Their primary role is to bind to and stain basic, or "acidophilic," tissue components, which are positively charged.[3][4] This interaction makes them excellent counterstains, frequently used in conjunction with a nuclear stain like hematoxylin (B73222) to provide a contrasting color to the cytoplasm and extracellular matrix.[1][5] The general formula for an acidic dye can be represented as Na⁺dye⁻.[3]
The most widely recognized application of an acid dye is the use of eosin (B541160) in the Hematoxylin and Eosin (H&E) stain, a cornerstone of medical diagnosis and histopathology.[5][6] In this technique, eosin stains the cytoplasm and extracellular components in varying shades of pink and red, while hematoxylin imparts a purplish-blue color to the nuclei.[5]
The Core Mechanism: Electrostatic Interaction
The primary mechanism underpinning acid dye staining is a straightforward electrostatic attraction between molecules of opposite charge.[1] The negatively charged chromophore of the acid dye molecule forms an ionic bond, or salt linkage, with positively charged groups within the tissue.[7]
-
Acid Dyes (Anionic): These dyes possess acidic groups, such as sulfonic acid (-SO₃H) or carboxylic acid (-COOH), which lose a proton in solution to become negatively charged (e.g., -SO₃⁻).[2][8]
-
Acidophilic Tissue Components (Cationic): These are primarily proteins within the cell cytoplasm and extracellular matrix.[1][4] At an appropriate pH, the amino groups (-NH₂) on amino acid side chains (like lysine (B10760008) and arginine) accept a proton to become positively charged (-NH₃⁺).[9][10]
This attraction between the anionic dye and cationic tissue components is the fundamental principle that allows for the differential staining of cellular structures.[4]
Diagram 1: Electrostatic attraction between a negatively charged acid dye and a positively charged amino group on a tissue protein.
Acidophilic Structures in Tissues
Components within a tissue section that have a net positive charge and therefore an affinity for acid dyes are termed "acidophilic" (acid-loving) or "eosinophilic" (when stained with eosin).[3][4] These structures are rich in proteins.[4]
Key Acidophilic Components:
-
Cytoplasm: The general cytoplasm of most cells is rich in various proteins, making it acidophilic.[3][4]
-
Mitochondria: These organelles have a high concentration of proteins, including respiratory enzymes, contributing to their acidophilia.[4][6]
-
Muscle Fibers: The contractile proteins actin and myosin give muscle fibers a strong affinity for acid dyes.[4]
-
Collagen Fibers: As a major extracellular matrix protein, collagen stains readily with acid dyes.[4]
-
Red Blood Cells: The high concentration of the protein hemoglobin makes erythrocytes intensely acidophilic.[4]
The Critical Role of pH
The pH of the staining solution is a critical factor that significantly influences the intensity and selectivity of acid dye staining.[1][11] Staining is typically performed in a slightly acidic solution.[12][13]
Lowering the pH of the staining solution increases the concentration of hydrogen ions (H⁺). These protons are then available to protonate the amino groups on tissue proteins, increasing the number of positively charged sites (-NH₃⁺) available for binding to the anionic dye molecules.[9][14] This enhancement of the tissue's positive charge leads to a more rapid and intense staining reaction.[9] Therefore, adjusting the pH is a key step in optimizing any acid dye staining protocol. For many procedures, adding a small amount of acetic acid is sufficient to achieve the desired pH, typically around 4-5.[15][16]
Other Factors Influencing Staining
Beyond pH, several other variables can affect the outcome of acid dye staining procedures.[11]
-
Fixation: The type of fixative used can alter the chemical reactivity of tissues. Fixatives like mercuric chloride are known to enhance the brightness of acid dye staining, though their use is limited due to toxicity.[15] Formalin is the most common fixative, and while generally acceptable, secondary fixation with agents like Bouin's fluid (containing picric acid) can improve staining intensity.[15]
-
Dye Concentration: The concentration of the dye in the staining solution will impact the rate and intensity of staining. Higher concentrations can lead to faster but potentially less specific staining.
-
Temperature: Increasing the temperature of the staining solution can accelerate the rate of dye diffusion into the tissue, but excessive heat can damage tissue morphology.[11]
-
Differentiation: This is the process of selectively removing excess stain to achieve the desired contrast.[1] For acid dyes like eosin, this is often accomplished by rinsing with water or alcohols (e.g., 70-95% ethanol).[16] The water acts as a differentiator, pulling excess eosin from the tissue.[16]
Diagram 2: Key factors that modulate the final outcome of acid dye staining procedures.
Data Presentation: Common Acid Dyes
While numerous acid dyes exist, a few are staples in histology laboratories. Their properties and applications are summarized below.
| Acid Dye | C.I. Number | Typical Application(s) | Staining Color | Notes |
| Eosin Y | 45380 | Routine counterstain to hematoxylin (H&E); stains cytoplasm and connective tissue.[10][16] | Pink to Red | Most common counterstain; can be used in aqueous or alcoholic solutions.[10][16] |
| Acid Fuchsin | 42685 | A key component of trichrome stains (e.g., Masson's, van Gieson) to stain muscle and cytoplasm.[17] | Red | Used to differentiate collagen from other connective tissues.[17] |
| Picric Acid | 10305 | Used in van Gieson's stain; also acts as a fixative and stain.[15][17] | Yellow | Small molecules penetrate all tissues but are retained in muscle and red blood cells.[17] |
| Orange G | 16230 | Often used in trichrome stains to stain red blood cells and cytoplasm.[6] | Orange | A smaller molecule that can penetrate and stain dense structures. |
Experimental Protocols: Hematoxylin and Eosin (H&E) Staining
The H&E stain is the most widely used histological stain.[5] The following is a representative manual protocol for staining formalin-fixed, paraffin-embedded tissue sections.
Reagents:
-
Xylene
-
Ethanol (B145695) (100%, 95%, 80%, 70%)
-
Distilled Water
-
Harris Hematoxylin solution
-
Acid Ethanol (e.g., 1% HCl in 70% ethanol)
-
Eosin Y solution (e.g., 0.2% to 1.0% aqueous or alcoholic)
Protocol Steps:
-
Deparaffinization and Rehydration:
-
Nuclear Staining (Hematoxylin):
-
Differentiation:
-
Bluing:
-
Counterstaining (Eosin):
-
Dehydration and Clearing:
-
Coverslipping:
-
Mount a coverslip using a xylene-based mounting medium.[18]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Acid dye - Wikipedia [en.wikipedia.org]
- 3. What is Histology: The Histology Guide [histology.leeds.ac.uk]
- 4. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]
- 5. labmethods.org [labmethods.org]
- 6. Histology Learning System Appendix A [bu.edu]
- 7. kuhlmann-biomed.de [kuhlmann-biomed.de]
- 8. Exploring Types, Characteristics, and Applications of Acid Dyes [primachemicals.com]
- 9. Effects of pH on staining by dyes - IHC WORLD [ihcworld.com]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. researchgate.net [researchgate.net]
- 12. How Acid Dye Works [dharmatrading.com]
- 13. atlas-scientific.com [atlas-scientific.com]
- 14. The Chemistry of Dyes and Staining - National Diagnostics [nationaldiagnostics.com]
- 15. stainsfile.com [stainsfile.com]
- 16. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]
- 17. kenhub.com [kenhub.com]
- 18. a.storyblok.com [a.storyblok.com]
- 19. Hematoxylin and Eosin (H&E) Staining Protocol - IHC WORLD [ihcworld.com]
- 20. mycetoma.edu.sd [mycetoma.edu.sd]
Methodological & Application
Application Notes and Protocols for C.I. Acid Brown 120 in Histological Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Acid Brown 120 is a synthetic anionic dye belonging to the acid dye category. In histological applications, acid dyes are utilized for their affinity to cationic (basic) tissue components, which are primarily proteins. This interaction allows for the visualization of cytoplasm, muscle, connective tissue, and erythrocytes. The staining mechanism is based on the electrostatic attraction between the negatively charged sulfonate groups of the acid dye and the positively charged amino groups of proteins in the tissue. The intensity of this staining is dependent on the pH of the staining solution; an acidic environment enhances the positive charge of tissue proteins, thereby increasing dye binding. While not as commonly cited in routine histology as other acid dyes like eosin (B541160) or light green, this compound can serve as a valuable counterstain, providing a brown contrast to nuclear stains such as hematoxylin.
Principle of Staining
The fundamental principle behind the staining action of this compound is an electrostatic interaction.[1] In an acidic solution, the dye molecule carries a net negative charge, while tissue proteins become protonated and carry a net positive charge. This charge attraction results in the binding of the dye to these protein-rich structures, rendering them visible under a microscope. The specificity for different components can be modulated by altering the pH, dye concentration, and differentiation steps.
Experimental Protocols
The following protocol is a representative guideline for the use of this compound as a counterstain in a typical paraffin-embedded tissue workflow. It is crucial to note that optimization of incubation times, dye concentration, and differentiation may be necessary depending on the tissue type and the desired staining intensity.
Materials and Reagents
-
This compound (powder)
-
Distilled or deionized water
-
Glacial Acetic Acid
-
Harris' Hematoxylin (or other suitable nuclear stain)
-
Acid Alcohol (e.g., 1% HCl in 70% ethanol)
-
Graded alcohols (70%, 95%, 100%)
-
Xylene (or a xylene substitute)
-
Permanent mounting medium
-
Coplin jars or staining dishes
-
Microscope slides with paraffin-embedded tissue sections
-
Coverslips
Solution Preparation
| Solution | Components | Preparation Instructions | Notes |
| 1% Stock Acid Brown 120 Solution | This compound: 1 gDistilled Water: 100 mL | Dissolve 1 g of this compound powder in 100 mL of distilled water. Stir until fully dissolved. Filter if necessary. | Store at room temperature. Stable for several months. |
| 0.5% Working Acid Brown 120 Staining Solution | 1% Stock Acid Brown 120: 50 mLDistilled Water: 49.5 mLGlacial Acetic Acid: 0.5 mL | Combine the stock solution and distilled water. Add the glacial acetic acid to acidify the solution (final pH should be around 2.5-3.0). | Prepare fresh or store for a limited time. The acidic pH enhances staining.[1] |
| 1% Acid Alcohol | Hydrochloric Acid (conc.): 1 mL70% Ethanol: 99 mL | Slowly add the concentrated HCl to the 70% ethanol. Mix well. | Used for differentiation of hematoxylin. |
Staining Procedure
| Step | Procedure | Time | Purpose |
| 1 | Deparaffinization and Rehydration | ||
| a. Xylene | 2 changes, 5 min each | Remove paraffin (B1166041) wax. | |
| b. 100% Alcohol | 2 changes, 3 min each | Remove xylene. | |
| c. 95% Alcohol | 2 changes, 3 min each | Begin rehydration. | |
| d. 70% Alcohol | 3 min | Continue rehydration. | |
| e. Running tap water | 5 min | Complete rehydration. | |
| 2 | Nuclear Staining | ||
| a. Harris' Hematoxylin | 5-15 min | Stain cell nuclei. | |
| b. Running tap water | 1-5 min | Wash off excess hematoxylin. | |
| c. 1% Acid Alcohol | A few dips | Differentiate (remove excess nuclear stain). | |
| d. Running tap water | 5 min | Stop differentiation. | |
| e. Scott's Tap Water Substitute or Ammonia Water | 1-2 min | Bluing (turn nuclei blue/purple). | |
| f. Running tap water | 5 min | Wash. | |
| 3 | Counterstaining with Acid Brown 120 | ||
| a. 0.5% Working Acid Brown 120 Solution | 1-5 min | Stain cytoplasm and connective tissue. | |
| b. Distilled water | Brief rinse | Remove excess stain. | |
| 4 | Dehydration, Clearing, and Mounting | ||
| a. 95% Alcohol | 2 changes, 1 min each | Begin dehydration. | |
| b. 100% Alcohol | 2 changes, 2 min each | Complete dehydration. | |
| c. Xylene | 2 changes, 5 min each | Clear the tissue for microscopy. | |
| d. Mounting | Mount coverslip with permanent mounting medium. |
Expected Results
-
Nuclei: Blue to purple
-
Cytoplasm, muscle, connective tissue: Shades of brown
-
Erythrocytes: Brown
Troubleshooting
| Problem | Possible Cause | Solution |
| Weak or No Staining | Staining time too short.Dye solution too old or pH incorrect. | Increase incubation time in Acid Brown 120.Prepare fresh staining solution and ensure it is acidic. |
| Overstaining | Staining time too long.Differentiation step too short or omitted. | Decrease incubation time in Acid Brown 120.A brief rinse in 70% or 95% alcohol after the dye can act as a differentiation step. |
| Uneven Staining | Improper deparaffinization or rehydration.Slides dried out during the procedure. | Ensure complete removal of wax and proper rehydration.Do not allow slides to dry at any stage. |
Visualizations
Caption: General workflow for histological staining using a nuclear stain followed by this compound counterstain.
Caption: The electrostatic interaction mechanism of this compound with tissue proteins in an acidic environment.
References
Application Notes and Protocols for C.I. Acid Brown 120 as a Counterstain in Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Principle of Staining
Acid dyes are anionic, carrying a net negative charge. In a biological tissue specimen, these dyes will bind to cationic (positively charged) components. The primary targets for acid dyes are proteins in the cytoplasm and extracellular matrix. The staining intensity of acid dyes is often pH-dependent; a lower pH (acidic environment) increases the number of positively charged groups on tissue proteins, enhancing the binding of the anionic dye.
General Experimental Workflow
The following diagram outlines the typical workflow for using an acid dye as a counterstain after primary staining (e.g., with hematoxylin).
Caption: General workflow for histological counterstaining.
Staining Mechanism
The following diagram illustrates the electrostatic interaction that forms the basis of staining with anionic dyes like this compound.
Caption: Staining mechanism of an acid dye.
Recommended Starting Protocols
Note: The following protocols are generalized and should be optimized for your specific tissue type, fixation method, and desired staining intensity.
Preparation of Staining Solutions
Stock Solution (1% w/v):
-
Dissolve 1 g of this compound powder in 100 mL of distilled water.
-
Stir until fully dissolved. Gentle heating may be required.
-
Filter the solution before use to remove any undissolved particles.
Working Solution (0.1% - 0.5% w/v):
-
Dilute the 1% stock solution with distilled water to the desired concentration.
-
Adjust the pH of the working solution to between 4.5 and 5.5 using a weak acid (e.g., 1% acetic acid). The optimal pH will need to be determined empirically.
Protocol 1: Counterstaining after Hematoxylin (B73222)
This protocol is suitable for providing a brown cytoplasmic and extracellular matrix stain to contrast with the blue to purple nuclear stain of hematoxylin.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes, 5 minutes each.
-
Transfer through absolute ethanol: 2 changes, 3 minutes each.
-
Transfer through 95% ethanol: 2 changes, 3 minutes each.
-
Transfer to 70% ethanol: 3 minutes.
-
Rinse in running tap water.
-
-
Nuclear Staining:
-
Stain in a filtered hematoxylin solution (e.g., Harris' or Mayer's) for 5-10 minutes.
-
Wash in running tap water for 1-5 minutes.
-
Differentiate in 0.5-1% acid alcohol (1% HCl in 70% ethanol) for a few seconds to remove background staining.
-
Wash thoroughly in running tap water.
-
"Blue" the sections in Scott's tap water substitute or a weak alkaline solution until the nuclei turn a crisp blue/purple.
-
Wash in running tap water for 5 minutes.
-
-
Counterstaining with this compound:
-
Immerse slides in the this compound working solution for 1-5 minutes.
-
Wash briefly in distilled water.
-
-
Dehydration, Clearing, and Mounting:
-
Dehydrate through graded ethanols (95% and 100%).
-
Clear in xylene or a xylene substitute.
-
Mount with a permanent mounting medium.
-
Expected Results:
-
Nuclei: Blue/Purple
-
Cytoplasm, muscle, collagen: Shades of brown
Data Presentation: Optimization Parameters
As no established quantitative data for this compound in microscopy is available, the following table provides a starting point for optimization experiments. It is recommended to test a range of concentrations and incubation times to achieve the desired staining intensity and contrast for your specific application.
| Parameter | Range to Test | Purpose |
| Dye Concentration (w/v) | 0.05% - 1.0% | To control staining intensity. |
| Staining Time | 30 seconds - 10 minutes | To adjust the depth of the color. |
| pH of Staining Solution | 4.0 - 6.0 | To modulate the electrostatic binding of the dye. |
| Differentiation | 0.2% - 1% Acetic Acid | To remove excess or non-specific staining. |
| Differentiation Time | 5 - 30 seconds | To control the final color intensity. |
Troubleshooting
-
Weak Staining:
-
Increase the concentration of the this compound working solution.
-
Increase the staining time.
-
Lower the pH of the staining solution to enhance dye binding.
-
Ensure complete deparaffinization and rehydration.
-
-
Overstaining:
-
Decrease the concentration of the this compound working solution.
-
Decrease the staining time.
-
Introduce or prolong a brief differentiation step in a weak acid solution (e.g., 0.2% acetic acid) after counterstaining.
-
-
Uneven Staining:
-
Ensure the staining solution is well-mixed and filtered.
-
Ensure tissue sections are fully immersed in the staining solution.
-
Verify consistent fixation of the tissue.
-
-
Precipitate on Tissue:
-
Filter the staining solution before each use.
-
Ensure slides are thoroughly rinsed between steps.
-
Concluding Remarks
This compound holds potential as a counterstain in histological applications due to its chemical nature as an acid dye. The protocols and data presented here provide a foundational framework for researchers to develop and optimize staining procedures using this dye. Successful implementation will require systematic evaluation of the suggested parameters to tailor the staining outcome to the specific requirements of the study.
References
Application Notes and Protocols for Protein Staining in Polyacrylamide Gels with a Focus on C.I. Acid Brown 120
Introduction
The visualization of proteins following separation by polyacrylamide gel electrophoresis (PAGE) is a fundamental technique in biochemical and proteomic research. The choice of staining method is critical and depends on factors such as the required sensitivity, linear dynamic range, cost, and compatibility with downstream applications like mass spectrometry. While Coomassie Brilliant Blue and silver staining are well-established methods, the exploration of other dyes continues. This document provides an overview of protein staining with a specific focus on the potential application of C.I. Acid Brown 120. Due to the limited availability of specific protocols for this compound in this application, a general staining protocol, adaptable for this dye, is provided alongside a comparative analysis of commonly used staining techniques.
This compound: Chemical Properties
This compound is a multi-azo class, water-soluble anionic dye.[1] Its properties suggest it may bind to proteins through ionic and hydrophobic interactions, similar to other acid dyes used for protein staining. A summary of its chemical properties is presented in Table 1.
| Property | Value |
| C.I. Name | Acid Brown 120[1] |
| C.I. Number | 35020[1] |
| CAS Number | 6428-26-8[1] |
| Molecular Formula | C₃₀H₂₃N₁₂Na₃O₉S₃[1] |
| Molecular Weight | 860.75 g/mol [1] |
| Appearance | Red-light brown powder[1] |
| Solubility | Soluble in water (yellow-light brown solution)[1] |
Comparative Analysis of Common Protein Staining Methods
To provide context for the potential use of this compound, a comparison of the most common protein staining methods is presented in Table 2. This data will assist researchers in selecting the most appropriate staining method for their experimental needs.
| Staining Method | Limit of Detection (LOD) | Linear Dynamic Range | MS Compatibility | Key Advantages |
| Coomassie Brilliant Blue R-250 | ~100 ng[2] | Narrow | Good[2] | Simple, inexpensive, and good for quantification. |
| Colloidal Coomassie G-250 | ~30 ng[2] | ~1-2 orders of magnitude | Good | Higher sensitivity than R-250 with lower background. |
| Silver Staining | ~2-10 ng[2][3] | Narrow | Protocol dependent, can be problematic | Very high sensitivity for detecting low-abundance proteins. |
| Fluorescent Dyes (e.g., SYPRO Ruby) | ~0.25-0.5 ng[4] | >3 orders of magnitude[5] | Excellent[5] | Highest sensitivity, broad dynamic range, ideal for quantification.[5] |
Experimental Protocols
The following protocols provide detailed methodologies for common protein staining techniques. A general protocol, based on the principles of Coomassie staining, is presented as a starting point for the use of this compound.
General Protocol for Staining with an Acidic Dye (Adaptable for this compound)
This protocol is a generalized procedure and should be optimized for this compound, particularly with respect to dye concentration, and staining and destaining times.
Materials:
-
Fixing Solution: 50% methanol (B129727), 10% acetic acid
-
Staining Solution: 0.1% (w/v) this compound in 40% methanol, 10% acetic acid (This is a suggested starting concentration and may require optimization)
-
Destaining Solution: 30% methanol, 10% acetic acid
-
High-purity water (e.g., Milli-Q)
-
Orbital shaker
-
Clean staining trays (glass or plastic)
Procedure:
-
Fixation:
-
Following electrophoresis, carefully remove the polyacrylamide gel and place it in a clean staining tray.
-
Add a sufficient volume of Fixing Solution to fully immerse the gel.
-
Incubate for at least 1 hour with gentle agitation on an orbital shaker. For thicker gels, a longer fixation time may be necessary. This step removes SDS and fixes the proteins within the gel matrix.
-
-
Staining:
-
Decant the Fixing Solution.
-
Add the Staining Solution to the tray, ensuring the gel is fully submerged.
-
Incubate for 1-2 hours at room temperature with gentle agitation. The optimal staining time will depend on the dye's affinity for proteins and the gel thickness.
-
-
Destaining:
-
Pour off the Staining Solution. The solution can often be saved and reused a few times.
-
Add Destaining Solution to the gel.
-
Incubate with gentle agitation, changing the Destaining Solution every 30-60 minutes until the protein bands are clearly visible against a clear background. Placing a piece of laboratory wipe in the corner of the tray can help absorb excess stain.
-
-
Gel Storage and Imaging:
-
Once sufficiently destained, the gel can be stored in high-purity water or a 1% acetic acid solution.
-
The gel can be imaged using a standard white light transilluminator or a gel documentation system.
-
Standard Coomassie Brilliant Blue R-250 Staining Protocol
Materials:
-
Staining Solution: 0.1% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid.
-
Destaining Solution: 40% methanol, 10% acetic acid.
Procedure:
-
Fixation & Staining:
-
Immerse the gel in the Staining Solution for 30 minutes to 2 hours with gentle shaking.[1]
-
-
Destaining:
-
Transfer the gel to the Destaining Solution.
-
Agitate gently until the background is clear and protein bands are distinct (typically 1-2 hours), changing the destaining solution as needed.[1]
-
Silver Staining Protocol (High Sensitivity)
Silver staining is significantly more sensitive than Coomassie staining but involves more steps and requires high-purity reagents to avoid artifacts.
Materials:
-
Fixing Solution: 50% methanol, 5% acetic acid.
-
Sensitizing Solution: 0.02% sodium thiosulfate (B1220275).
-
Silver Solution: 0.1% silver nitrate (B79036).
-
Developing Solution: 2% sodium carbonate, 0.04% formaldehyde.
-
Stop Solution: 5% acetic acid.
Procedure:
-
Fixation: Fix the gel in 50% methanol, 5% acetic acid for 20 minutes. Follow with a 10-minute wash in 50% methanol and a 10-minute wash in water.
-
Sensitization: Incubate the gel in 0.02% sodium thiosulfate for 1 minute, then rinse with water twice for 1 minute each.
-
Silver Impregnation: Submerge the gel in 0.1% silver nitrate for 20 minutes.
-
Development: Rinse the gel with water and then incubate in the Developing Solution until the desired band intensity is reached.
-
Stopping: Stop the reaction by adding the Stop Solution and incubating for 10 minutes.
Fluorescent Staining Protocol (e.g., SYPRO Ruby)
Fluorescent stains offer high sensitivity and a broad dynamic range, making them ideal for quantitative analysis.
Materials:
-
Fixing Solution: 50% methanol, 7% acetic acid.
-
SYPRO Ruby gel stain.
-
Wash Solution: 10% methanol, 7% acetic acid.
Procedure:
-
Fixation: Place the gel in the Fixing Solution and agitate for 30 minutes.
-
Staining: Add the SYPRO Ruby stain and agitate overnight.
-
Washing: Wash the gel in the Wash Solution for 30 minutes.
-
Imaging: Rinse with high-purity water before imaging with a fluorescence scanner.
Experimental Workflow
The general workflow for staining proteins in a polyacrylamide gel is depicted in the following diagram.
Caption: General workflow for staining proteins in polyacrylamide gels.
The visualization of proteins in polyacrylamide gels is a critical step in many research workflows. While this compound is an acidic dye with the potential for protein staining, specific protocols for this application are not widely documented. The provided general protocol, based on established methods for other acidic dyes, offers a robust starting point for researchers wishing to explore its use. Optimization of dye concentration, staining time, and destaining procedures will be necessary to achieve optimal results. For researchers requiring high sensitivity or broad dynamic range for quantitative analysis, well-characterized methods such as silver staining or fluorescent staining remain the recommended choices.
References
Application Notes and Protocols for C.I. Acid Brown 120 Staining of Paraffin-Embedded Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of C.I. Acid Brown 120 as a counterstain for paraffin-embedded tissue sections. This protocol is designed to be a starting point for optimization in your specific laboratory setting and with your particular tissues of interest.
Introduction
This compound, a multi-azo anionic dye, is a versatile tool in histology for providing cytoplasmic and connective tissue counterstaining.[1] Its mechanism of action is based on the electrostatic attraction between the negatively charged dye molecules and the positively charged proteins in the tissue under acidic conditions.[2] The intensity of the staining is dependent on the pH of the staining solution, with a lower pH generally resulting in a stronger stain. These notes provide a comprehensive guide for the preparation, staining, and visualization of paraffin-embedded tissues using this compound.
Product Information
| Property | Value | Reference |
| C.I. Name | Acid Brown 120 | [1] |
| C.I. Number | 35020 | [1] |
| CAS Number | 6428-26-8 | [1] |
| Molecular Formula | C₃₀H₂₃N₁₂Na₃O₉S₃ | [1] |
| Molecular Weight | 860.75 g/mol | [1] |
| Appearance | Red-light brown powder | [1] |
| Solubility | Soluble in water | [1] |
Experimental Protocols
This section details the necessary steps for staining paraffin-embedded tissue sections with this compound.
Materials and Reagents
-
This compound (powder)
-
Distilled or deionized water
-
Glacial Acetic Acid
-
Xylene or xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Hematoxylin (B73222) (optional, for nuclear counterstaining)
-
Mounting medium (permanent)
-
Coplin jars or staining dishes
-
Microscope slides with paraffin-embedded tissue sections
-
Coverslips
Solution Preparation
1% (w/v) this compound Stock Solution:
-
Weigh 1.0 g of this compound powder.
-
Dissolve in 100 mL of distilled water.
-
Stir until fully dissolved. Filter if necessary.
-
Store in a tightly capped bottle at room temperature.
Working Staining Solution (0.1% - 0.5% w/v):
-
Dilute the 1% stock solution with distilled water to the desired concentration. For a 0.1% solution, mix 10 mL of the stock solution with 90 mL of distilled water.
-
Adjust the pH of the working solution to approximately 5.0 by adding 1% acetic acid dropwise while monitoring with a pH meter.
1% Acetic Acid:
-
Add 1 mL of glacial acetic acid to 99 mL of distilled water.
Staining Procedure
This protocol assumes that the tissue sections have been fixed, processed, embedded in paraffin, and sectioned onto microscope slides.
Step 1: Deparaffinization and Rehydration
| Reagent | Incubation Time | Number of Changes |
| Xylene (or substitute) | 5-10 minutes | 2 |
| 100% Ethanol | 2-3 minutes | 2 |
| 95% Ethanol | 2-3 minutes | 2 |
| 70% Ethanol | 2-3 minutes | 1 |
| Distilled Water | 5 minutes | 2 |
Step 2: Nuclear Staining (Optional)
If a nuclear counterstain is desired, proceed with a standard hematoxylin staining protocol at this stage. After hematoxylin staining and subsequent rinsing and "blueing," rinse the slides well with distilled water before proceeding to the Acid Brown 120 staining.
Step 3: this compound Staining
| Step | Reagent | Incubation Time |
| 1 | This compound Working Solution (pH ~5.0) | 1-5 minutes |
| 2 | Distilled Water | Quick rinse |
| 3 | 1% Acetic Acid (optional differentiation) | 10-30 seconds |
| 4 | Distilled Water | Rinse thoroughly |
Step 4: Dehydration and Mounting
| Reagent | Incubation Time | Number of Changes |
| 95% Ethanol | 1 minute | 1 |
| 100% Ethanol | 1 minute | 2 |
| Xylene (or substitute) | 2 minutes | 2 |
Finally, apply a permanent mounting medium and place a coverslip over the tissue section.
Expected Results
-
Cytoplasm, muscle, and connective tissue: Various shades of brown.
-
Nuclei (if counterstained with hematoxylin): Blue to purple.
The optimal staining intensity can be achieved by adjusting the concentration of the this compound working solution, the pH of the solution, and the staining time.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Weak or No Staining | Staining time is too short. | Increase the incubation time in the this compound solution. |
| pH of the staining solution is too high. | Lower the pH of the staining solution with 1% acetic acid (e.g., to pH 4.5). | |
| Dye concentration is too low. | Increase the concentration of the this compound working solution. | |
| Overstaining | Staining time is too long. | Reduce the incubation time. |
| Dye concentration is too high. | Decrease the concentration of the this compound working solution. | |
| Inadequate differentiation. | Introduce or prolong the differentiation step with 1% acetic acid. | |
| Uneven Staining | Incomplete deparaffinization or rehydration. | Ensure complete immersion and appropriate incubation times in xylene and ethanol series. |
| Slides not fully immersed in staining solution. | Use a staining dish with sufficient volume to cover the slides completely. |
Safety Precautions
As with all laboratory chemicals, handle this compound with care. Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.[3][4][5]
Visualization
Experimental Workflow
Caption: Workflow for this compound Staining.
References
Application Notes and Protocols for Staining Collagen Fibers with C.I. Acid Brown 120
For Researchers, Scientists, and Drug Development Professionals
Introduction
Collagen is the most abundant protein in the extracellular matrix (ECM) and plays a critical role in providing structural support to tissues.[1] Its organization and density are often altered in various pathological conditions, including fibrosis, cancer, and cardiovascular disease.[2][3] Histological staining is a fundamental technique for visualizing and quantifying collagen fibers in tissue sections. While several methods exist for this purpose, including Picrosirius Red and Masson's Trichrome, the use of other acid dyes presents an opportunity for novel applications and potentially different staining characteristics.[4][5][6]
This document provides a detailed, albeit hypothetical, protocol for the use of C.I. Acid Brown 120, a multi-azo anionic dye, for the staining of collagen fibers in formalin-fixed, paraffin-embedded tissue sections.[7] The principles outlined are based on the general mechanism of action of acid dyes, which bind to cationic components of the tissue, such as the basic amino acid residues in collagen.[8] The provided protocols and data tables are intended as a starting point for optimization in your specific research applications.
Chemical Properties of this compound
| Property | Value | Reference |
| C.I. Name | Acid Brown 120 | [7] |
| C.I. Number | 35020 | [7] |
| CAS Number | 6428-26-8 | [7] |
| Molecular Formula | C30H23N12Na3O9S3 | [7] |
| Molecular Weight | 860.75 g/mol | [7] |
| Molecular Structure | Multi-azo class | [7] |
| Solubility | Soluble in water (yellow light brown solution) | [7] |
Principle of Staining
As an acid dye, this compound is anionic and will bind to positively charged (cationic) components within the tissue.[8] Collagen is rich in basic amino acids like lysine (B10760008) and hydroxylysine, which carry a positive charge at an acidic pH. The staining intensity is dependent on the pH of the staining solution; a lower pH increases the number of positively charged groups on tissue proteins, leading to stronger binding of the anionic dye.[8] It is hypothesized that the elongated molecular structure of this multi-azo dye may facilitate its alignment along the collagen fibers, similar to Picrosirius Red, potentially allowing for visualization under polarized light.
Experimental Protocols
I. Preparation of Staining Solutions
A. This compound Stock Solution (1% w/v)
-
Weigh 1.0 g of this compound powder.
-
Dissolve in 100 mL of distilled water.
-
Stir until fully dissolved.
-
Filter the solution using standard laboratory filter paper to remove any particulate matter.
-
Store in a labeled, airtight container at room temperature.
B. This compound Working Solution (0.1% w/v in Saturated Picric Acid)
-
Prepare a saturated aqueous solution of picric acid (approximately 1.3 g in 100 mL of distilled water).
-
Allow the solution to sit for at least one hour, then decant the saturated supernatant.
-
To 90 mL of the saturated picric acid solution, add 10 mL of the 1% this compound stock solution.
-
Mix thoroughly. The final concentration of the dye will be 0.1%.
-
The pH of this solution will be acidic due to the picric acid.
C. Acidified Water
-
Add 0.5 mL of glacial acetic acid to 100 mL of distilled water.
-
Mix well.
II. Staining Protocol for Paraffin-Embedded Sections
This protocol is a recommended starting point and may require optimization.
-
Deparaffinization and Rehydration:
-
Nuclear Staining (Optional):
-
Stain with Weigert's hematoxylin (B73222) for 5-10 minutes.[2]
-
Rinse in running tap water for 5 minutes.[2]
-
Differentiate in 1% acid alcohol (1% HCl in 70% ethanol) for a few seconds.
-
Wash in running tap water.
-
"Blue" the sections in Scott's tap water substitute or a similar bluing agent.
-
Rinse in distilled water.
-
-
Collagen Staining:
-
Immerse slides in the 0.1% this compound working solution for 60 minutes.
-
-
Differentiation:
-
Briefly rinse the slides in the acidified water for 10-30 seconds to remove excess, non-specifically bound dye.[8]
-
-
Dehydration and Mounting:
Expected Results
-
Collagen fibers: Brown to reddish-brown
-
Nuclei (if counterstained): Blue/Black
-
Cytoplasm: Pale yellow (from picric acid)
Quantitative Data and Optimization Parameters
The following table outlines key parameters that can be optimized to achieve the desired staining intensity and specificity. It is recommended to test a range of values for each parameter.
| Parameter | Starting Point | Recommended Range for Optimization | Purpose of Optimization |
| Dye Concentration | 0.1% (w/v) | 0.05% - 0.5% (w/v) | To control staining intensity; higher concentrations may lead to overstaining.[8] |
| Staining Time | 60 minutes | 30 - 120 minutes | To ensure complete penetration and binding of the dye to collagen fibers.[8] |
| pH of Staining Solution | ~2.0-3.0 (due to picric acid) | 2.0 - 5.0 | To modulate the charge of tissue proteins and enhance dye binding.[8] |
| Differentiation Time | 15 seconds | 5 - 60 seconds | To remove background staining and improve contrast.[8] |
Visualization
Experimental Workflow
Caption: Experimental workflow for staining collagen with this compound.
Collagen Biosynthesis and Signaling Pathway
Caption: TGF-β signaling pathway leading to collagen synthesis and deposition.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak Staining | 1. Dye concentration too low.2. Staining time too short.3. Inadequate deparaffinization.4. pH of staining solution too high. | 1. Increase dye concentration.2. Increase staining time.3. Ensure complete removal of paraffin.4. Lower the pH with acetic acid.[8] |
| Overstaining | 1. Dye concentration too high.2. Staining time too long.3. Insufficient differentiation. | 1. Decrease dye concentration.2. Reduce staining time.3. Increase differentiation time or use a slightly stronger acid solution. |
| High Background | 1. Inadequate rinsing.2. Dye precipitation. | 1. Ensure thorough rinsing after staining and differentiation.2. Filter the staining solution before use.[8] |
| Uneven Staining | 1. Uneven fixation.2. Air bubbles trapped on slide. | 1. Ensure adequate and consistent tissue fixation.2. Carefully immerse and remove slides from solutions to avoid bubbles. |
Conclusion
The use of this compound presents a novel, yet unvalidated, method for the histological staining of collagen fibers. The protocols and data provided herein offer a robust starting point for researchers to explore its utility. Through careful optimization of the staining parameters, this compound may prove to be a valuable tool in the qualitative and quantitative assessment of collagen in both normal and pathological tissues, aiding in drug development and the broader understanding of diseases involving the extracellular matrix.
References
- 1. Mechanism of Action of Collagen and Epidermal Growth Factor: A Review on Theory and Research Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Special Stains for Collagen, Reticulin & Elastic Fibers [leicabiosystems.com]
- 3. A quantitative and qualitative comparative analysis of collagen fibers to determine the role of connective tissue stroma in oral squamous cell carcinoma using special stains and polarized microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histochemical Staining of Collagen and Identification of Its Subtypes by Picrosirius Red Dye in Mouse Reproductive Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3helix.com [3helix.com]
- 6. Masson's Trichrome Staining Protocol for Collagen Fibers - IHC WORLD [ihcworld.com]
- 7. worlddyevariety.com [worlddyevariety.com]
- 8. benchchem.com [benchchem.com]
Application Notes: C.I. Acid Brown 120 for Staining Non-Collagenous Proteins
For Research Use Only. Not for use in diagnostic procedures.
Introduction
C.I. Acid Brown 120 (C.I. 35020) is a multi-azo acid dye with the molecular formula C₃₀H₂₃N₁₂Na₃O₉S₃.[1] While extensively used in the textile industry for dyeing protein fibers like wool and silk, its application in biological staining is less documented.[2] Acid dyes, in general, are anionic and bind to cationic (basic) components in tissue, such as the cytoplasm and connective tissue proteins.[3] This characteristic suggests a potential application for this compound as a counterstain in histological preparations to differentiate non-collagenous proteins.
The principle of acid dye staining relies on the electrostatic interaction between the negatively charged dye molecules and the positively charged amino groups of proteins in an acidic solution. The intensity of the staining is influenced by the pH of the staining solution; a lower pH increases the number of positively charged groups on the proteins, leading to stronger dye binding.[3]
These application notes provide a hypothetical protocol for the use of this compound for staining non-collagenous proteins in paraffin-embedded tissue sections. It is important to note that this protocol is based on the general principles of acid dye staining and may require optimization for specific tissues and research applications.
Product Information
| Product Name | This compound |
| C.I. Number | 35020 |
| CAS Number | 6428-26-8[1] |
| Molecular Formula | C₃₀H₂₃N₁₂Na₃O₉S₃[1] |
| Molecular Weight | 860.75 g/mol [1] |
| Appearance | Red-light brown powder |
| Solubility | Soluble in water (yellow-light brown solution)[1] |
General Staining Workflow
The following diagram illustrates the general workflow for staining paraffin-embedded tissue sections with this compound.
Caption: General workflow for histological staining.
Experimental Protocol
This protocol is a starting point and should be optimized for your specific tissue and experimental conditions.
Reagents and Materials:
-
This compound powder
-
Distilled water
-
1% Acetic acid solution
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Nuclear stain (e.g., Weigert's hematoxylin)
-
Mounting medium
-
Paraffin-embedded tissue sections on slides
Solution Preparation:
-
1% (w/v) this compound Stock Solution: Dissolve 1 g of this compound powder in 100 mL of distilled water. Stir until fully dissolved. Filter if necessary.
-
This compound Working Solution (0.1% - 0.5%): Dilute the stock solution with distilled water. Adjust the pH to approximately 5.0 by adding 1% acetic acid dropwise. The optimal concentration and pH should be determined empirically.
Staining Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in running tap water for 5 minutes, then in distilled water.
-
-
Nuclear Staining (Optional):
-
Stain with Weigert's hematoxylin (B73222) for 5-10 minutes to stain cell nuclei.
-
Rinse in running tap water for 5-10 minutes.
-
"Blue" the sections in a suitable solution (e.g., Scott's tap water substitute) if necessary.
-
Wash in distilled water.
-
-
This compound Staining:
-
Immerse slides in the this compound working solution for 1-5 minutes. Incubation time may need optimization.
-
-
Differentiation (Optional):
-
Briefly rinse the slides in 1% acetic acid solution (a few seconds) to remove excess stain. This step requires careful monitoring to avoid over-differentiation.
-
-
Washing:
-
Rinse slides thoroughly in distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanols: 95% ethanol for 30 seconds, followed by two changes of 100% ethanol for 1 minute each.
-
Clear in two changes of xylene for 2 minutes each.
-
Mount with a resinous mounting medium.
-
Expected Results:
-
Nuclei: Blue/black (if counterstained with hematoxylin)
-
Non-collagenous proteins (e.g., cytoplasm, muscle): Shades of brown
-
Collagen: May stain a lighter shade of brown or remain unstained, providing contrast. The specificity for non-collagenous proteins over collagen needs to be validated.
Optimization and Troubleshooting
| Issue | Possible Cause | Recommendation |
| Weak Staining | Staining time is too short. | Increase the incubation time in the this compound solution. |
| Dye concentration is too low. | Increase the concentration of the this compound working solution. | |
| pH of the staining solution is too high. | Lower the pH of the staining solution with 1% acetic acid (e.g., to pH 4.5).[3] | |
| Overstaining | Staining time is too long. | Decrease the incubation time. |
| Dye concentration is too high. | Decrease the concentration of the working solution. | |
| Insufficient differentiation. | Increase the time in the differentiation solution or use a slightly stronger acid solution. | |
| Non-specific Background | Inadequate rinsing. | Ensure thorough rinsing after the staining and differentiation steps. |
| Dye precipitation. | Filter the staining solution before use.[3] |
Data Presentation
Currently, there is no published quantitative data specifically for the use of this compound in staining non-collagenous proteins. Researchers are encouraged to perform their own validation and quantification experiments. A potential method for quantification, adapted from the Sirius Red/Fast Green staining technique, could involve dye elution followed by spectrophotometry.[4] However, the specific absorbance maxima for eluted this compound would need to be determined.
Concluding Remarks
This compound presents a potential, yet underexplored, tool for the histological staining of non-collagenous proteins. The provided protocol offers a foundational method that requires further optimization and validation by the end-user. Careful adjustment of dye concentration, pH, and staining times will be critical to achieving reproducible and specific staining for various tissue types.
References
Application Notes: Vital Staining for Cell Viability Assessment
Topic: C.I. Acid Brown 120 for Vital Staining of Cells
Note on this compound: Extensive literature review indicates that this compound is primarily an acid dye used in the textile and leather industries.[1][2] There is currently no established or documented application of this compound for the vital staining of cells in biological research. Its properties as a multi-azo dye and its typical application in acidic dye baths for protein fibers do not suggest suitability for maintaining cell viability during staining procedures.[1][2]
For researchers, scientists, and drug development professionals interested in vital staining, this document provides detailed application notes and protocols for well-established and validated methods used to assess cell viability.
Introduction to Vital Staining
Vital staining is a technique used to differentiate between living and dead cells.[3] The core principle of this method lies in the integrity of the cell membrane. Live cells possess an intact and functional plasma membrane that is selective about what it allows to pass through, while dead or dying cells have compromised membranes.[4][5][6][7][8] Vital stains are typically dyes that are unable to penetrate the membrane of live cells, and therefore, only dead cells are stained.[3]
There are two main types of vital staining:
-
Intravital Staining: The dye is introduced into a living organism.[3][9]
-
Supravital Staining: Living cells are removed from an organism and stained in vitro.[7][9][10] This is the more common approach in cell culture and drug development research.
This document focuses on supravital staining techniques.
Established Protocols for Vital Staining
We present three widely used and reliable methods for assessing cell viability:
-
Trypan Blue Dye Exclusion Assay: A simple, rapid method for counting viable cells.
-
MTT Colorimetric Assay: A quantitative method to assess cell viability through metabolic activity.
-
Calcein-AM and Propidium Iodide (PI) Fluorescence Assay: A dual-staining method that simultaneously identifies live and dead cells with high sensitivity.
Trypan Blue Dye Exclusion Assay
The Trypan Blue assay is based on the principle that viable cells, with their intact membranes, exclude the dye, while non-viable cells take it up and appear blue under a microscope.[4][5][6]
Quantitative Data Summary
| Parameter | Value | Reference |
| Dye Concentration | 0.4% Trypan Blue solution | [4] |
| Cell Suspension | Serum-free medium or PBS | [4] |
| Incubation Time | 3-5 minutes at room temperature | [4] |
| Dilution Ratio | 1:1 (cell suspension to dye solution) | [11] |
| Detection Method | Light microscopy (Hemacytometer) | [5] |
Experimental Protocol
-
Cell Preparation:
-
Staining:
-
In a new microcentrifuge tube, mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.[11]
-
-
Incubation:
-
Cell Counting:
-
Load 10 µL of the stained cell suspension into a hemacytometer.
-
Under a light microscope, count the number of unstained (viable) cells and blue-stained (non-viable) cells in the central grid of the hemacytometer.
-
-
Calculation of Viability:
-
Calculate the percentage of viable cells using the following formula: % Viable Cells = (Number of unstained cells / Total number of cells) x 100 [6]
-
Experimental Workflow
Caption: Workflow for the Trypan Blue dye exclusion assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[12] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, which can be quantified by measuring its absorbance.[12]
Quantitative Data Summary
| Parameter | Value | Reference |
| MTT Concentration | 0.5 mg/mL (final concentration) | [12] |
| Cell Seeding Density | 1 x 10⁴ cells/well (example) | [13] |
| Incubation (MTT) | 1.5 - 4 hours at 37°C | [12][13] |
| Solubilizing Agent | DMSO or SDS-HCl solution | [13][14] |
| Incubation (Solubilization) | 15 minutes to overnight | [12][13][14] |
| Absorbance Wavelength | 570 - 590 nm | [14] |
| Reference Wavelength | > 650 nm (optional) | [12] |
Experimental Protocol
-
Cell Seeding:
-
Seed cells in a 96-well plate at a desired density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium.[13]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment (Optional):
-
If testing the cytotoxicity of a compound, remove the medium and add fresh medium containing the test compound at various concentrations.
-
Incubate for the desired treatment period (e.g., 72 hours).[13]
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[12]
-
-
Incubation with MTT:
-
Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO₂.[12]
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[12]
-
Signaling Pathway and Experimental Workflow
Caption: Mechanism and workflow of the MTT cell viability assay.
Calcein-AM / Propidium Iodide (PI) Assay
This dual-staining method uses two fluorescent dyes to distinguish between live and dead cells. Calcein-AM is a cell-permeant dye that is converted by intracellular esterases in live cells into the green fluorescent calcein.[15] Propidium Iodide (PI) is a membrane-impermeant nucleic acid stain that only enters dead cells with compromised membranes, where it intercalates with DNA to emit red fluorescence.[16][17]
Quantitative Data Summary
| Parameter | Calcein-AM | Propidium Iodide (PI) | Reference |
| Stock Concentration | 1-5 mM in DMSO | 1 mg/mL in water | [17] |
| Working Concentration | 1-10 µM in PBS | 1.5 µM in PBS | [17] |
| Incubation Time | 15-30 minutes at 37°C | 15-20 minutes at RT | [18] |
| Excitation Max | ~490 nm | ~535 nm (DNA-bound) | [15][16] |
| Emission Max | ~515 nm | ~617 nm (DNA-bound) | [15][16] |
| Detection Method | Fluorescence Microscopy / Flow Cytometry | Fluorescence Microscopy / Flow Cytometry | [18] |
Experimental Protocol (for Fluorescence Microscopy)
-
Staining Solution Preparation:
-
Prepare a staining working solution by diluting the Calcein-AM and PI stock solutions in PBS to their final working concentrations.[18] Protect the solution from light.
-
-
Cell Preparation:
-
Staining:
-
For adherent cells, add enough staining solution to cover the sample.[18]
-
For suspension cells, ensure they are well-suspended in the staining solution.
-
-
Incubation:
-
Incubate the cells for 15-20 minutes at room temperature, protected from light.[18]
-
-
Visualization:
-
Mount the coverslip (for adherent cells) or a sample of the cell suspension on a microscope slide.
-
Observe the labeled cells under a fluorescence microscope using appropriate filters for green (live cells) and red (dead cells) fluorescence.
-
Logical Relationship Diagram
Caption: Staining mechanisms for live and dead cells.
References
- 1. C.I. Acid brown 254 (12269-91-9) for sale [vulcanchem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Vital stain - Wikipedia [en.wikipedia.org]
- 4. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
- 6. Trypan Blue Exclusion | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. differencebetween.com [differencebetween.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Staining - Wikipedia [en.wikipedia.org]
- 10. Supravital staining - Wikipedia [en.wikipedia.org]
- 11. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Live Cell Staining -Cellstain- Calcein-AM | CAS 148504-34-1 Dojindo [dojindo.com]
- 16. Propidium iodide - Wikipedia [en.wikipedia.org]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. ptglab.com [ptglab.com]
Application Notes: Masson's Trichrome Stain Modification with C.I. Acid Brown 120
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and supporting data for a modified Masson's trichrome staining technique utilizing C.I. Acid Brown 120 as a counterstain. This modification offers an alternative to the traditional green or blue counterstains, potentially providing enhanced visualization of certain tissue components.
Principle of the Method
Masson's trichrome is a differential staining technique used to distinguish cellular elements from surrounding connective tissue. The standard method stains nuclei black, cytoplasm, muscle, and erythrocytes red, and collagen blue or green.[1][2] This modified protocol substitutes the typical aniline (B41778) blue or fast green collagen stain with this compound, an acidic dye, to stain collagen and other connective tissue components in shades of brown. The underlying principle relies on the differential affinity of anionic dyes for tissue components based on their porosity and basic protein content.[2][3][4]
The staining sequence involves:
-
Nuclear Staining: Weigert's iron hematoxylin (B73222) is used to stain cell nuclei black or dark purple. This stain is resistant to decolorization by subsequent acidic solutions.[1]
-
Cytoplasmic and Muscle Staining: A solution of Biebrich scarlet-acid fuchsin stains acidophilic tissue elements such as cytoplasm, muscle, and collagen red.[1]
-
Differentiation: Phosphomolybdic acid or phosphotungstic acid is used as a decolorizing agent to remove the red stain from the collagen fibers, while it is retained in the cytoplasm and muscle.[1]
-
Collagen Counterstaining: this compound is then applied to stain the decolorized collagen fibers brown.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the modified Masson's trichrome stain with this compound.
Reagents
-
Bouin's Solution
-
Weigert's Iron Hematoxylin (Working Solution)
-
Biebrich Scarlet-Acid Fuchsin Solution
-
Phosphomolybdic-Phosphotungstic Acid Solution
-
This compound Solution (1% aqueous)
-
1% Acetic Acid Solution
-
Graded alcohols (70%, 95%, 100%)
-
Xylene
-
Resinous mounting medium
Staining Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in three changes of xylene for 3 minutes each.
-
Hydrate through two changes each of 100% and 95% ethanol (B145695) for 10 dips each.
-
Rinse in 70% ethanol.
-
Wash in distilled water.[1]
-
-
Mordanting:
-
Nuclear Staining:
-
Stain in Weigert's iron hematoxylin solution for 10 minutes.[1]
-
Wash in running tap water for 10 minutes.
-
Rinse in distilled water.
-
-
Cytoplasmic Staining:
-
Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.[1]
-
Rinse in distilled water.
-
-
Differentiation:
-
Immerse in Phosphomolybdic-Phosphotungstic Acid Solution for 10-15 minutes.[5]
-
-
Collagen Staining:
-
Transfer slides directly to the this compound solution and stain for 5-10 minutes.
-
-
Final Differentiation and Dehydration:
-
Rinse briefly in 1% acetic acid solution.[5]
-
Quickly dehydrate through 95% and 100% ethanol.
-
Clear in two changes of xylene.
-
-
Mounting:
-
Mount with a resinous mounting medium.
-
Data Presentation
The following table summarizes quantitative data from a wound healing study that utilized a modified Masson's trichrome stain to evaluate collagen density. While this study did not use this compound, it provides a relevant example of the type of quantitative analysis that can be performed with modified trichrome staining protocols.
| Days Post-Wounding | Mean Collagen Density (%) | Standard Deviation |
| 7 | 45.34 | ± 2.11 |
| 14 | 78.91 | ± 3.57 |
| 21 | 97.82 | ± 1.64 |
Table 1: Computerized quantification of collagen deposition in wounded tissue stained with a modified Masson's trichrome stain. The mean of collagen values in normal dermis was considered 100%. Data is expressed as mean ± S.D. (n=18). A significant difference (p<0.05) was observed between each day post-wounding.[6]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the modified Masson's trichrome staining protocol.
Caption: Workflow for Modified Masson's Trichrome with this compound.
Staining Principle
This diagram illustrates the logical relationship of the dyes and reagents with the different tissue components during the staining process.
Caption: Principle of Differential Staining in the Modified Protocol.
References
Application Notes and Protocols for Glycoprotein Staining in Gels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycoproteins play a crucial role in a multitude of biological processes, including cell adhesion, signal transduction, and immune responses. The analysis of glycoproteins following separation by polyacrylamide gel electrophoresis (PAGE) is a fundamental technique in proteomics and glycobiology. This document provides detailed application notes and protocols for the staining of glycoproteins in gels, with a focus on established methodologies and an exploration of the potential application of the acid dye, C.I. Acid Brown 120.
While this compound is a dye with applications in the textile industry, its use for staining glycoproteins in a research context is not established in scientific literature. Therefore, this document will first detail the widely accepted and validated Periodic Acid-Schiff (PAS) staining method. Subsequently, a hypothetical and exploratory protocol for utilizing this compound will be presented, based on the general principles of acid dye-protein interactions. This novel protocol will require optimization and validation by the end-user.
Established Method: Periodic Acid-Schiff (PAS) Staining
The Periodic Acid-Schiff (PAS) method is a sensitive and reliable technique for the detection of glycoproteins in polyacrylamide gels.[1][2] The principle of this method is based on the selective oxidation of vicinal diols present in the sugar moieties of glycoproteins by periodic acid. This oxidation results in the formation of aldehyde groups, which then react with Schiff's reagent to produce a characteristic magenta color.[3][4]
Quantitative Data Summary
The sensitivity of the PAS staining method can vary depending on the extent of glycosylation of the protein.
| Parameter | Value | Notes |
| Detection Limit | As low as 0.1 µg of protein-associated carbohydrate[1][2] | Sensitivity is dependent on the degree of glycosylation. |
| Specificity | High for glycoproteins | Reacts with carbohydrate moieties. |
| Compatibility | SDS-PAGE, Native PAGE, Isoelectric Focusing[1] | Applicable to various electrophoresis techniques. |
| Color Development | Magenta bands | Non-glycosylated proteins remain unstained. |
Experimental Protocol: Periodic Acid-Schiff (PAS) Staining
This protocol is a generalized procedure and may require optimization for specific applications.
Materials:
-
Polyacrylamide gel containing separated proteins
-
Fixing Solution: 40% (v/v) ethanol, 10% (v/v) acetic acid in deionized water
-
Periodic Acid Solution: 1% (w/v) periodic acid in 3% (v/v) acetic acid
-
Schiff's Reagent
-
Reducing Solution: 0.5% (w/v) sodium bisulfite in deionized water
-
Washing Solution: 10% (v/v) acetic acid in deionized water
-
Deionized water
Procedure:
-
Fixation: After electrophoresis, place the gel in the Fixing Solution and gently agitate for 30 minutes at room temperature.
-
Washing: Discard the fixing solution and wash the gel with deionized water for 10-15 minutes.
-
Oxidation: Incubate the gel in the Periodic Acid Solution for 30 minutes at room temperature in the dark. This step oxidizes the carbohydrate groups on the glycoproteins.
-
Washing: Wash the gel thoroughly with deionized water (3-4 changes) to remove excess periodic acid.
-
Staining: Immerse the gel in Schiff's Reagent and incubate in the dark at room temperature for 15-60 minutes, or until magenta bands appear.
-
Reduction and Washing: Transfer the gel to the Reducing Solution and wash for 5-10 minutes. This step reduces excess Schiff's reagent. Follow with several washes in the Washing Solution until the background is clear.
-
Storage: The stained gel can be stored in deionized water or a suitable gel storage solution.
To visualize non-glycosylated proteins, the gel may be subsequently stained with a general protein stain like Coomassie Brilliant Blue.[3]
Experimental Workflow: PAS Staining
Caption: Workflow for Periodic Acid-Schiff (PAS) staining of glycoproteins in gels.
Alternative Established Method: Lectin-Based Staining
Lectins are proteins that bind specifically to carbohydrate structures. This property can be exploited for the detection of glycoproteins in gels.[5][6] In this method, the gel is incubated with a labeled lectin (e.g., biotinylated or fluorescently tagged) that has an affinity for the specific sugar residues on the target glycoprotein (B1211001).[7] This technique offers high specificity for particular glycan structures.[5]
Exploratory Method: this compound Staining (Hypothetical Protocol)
Disclaimer: The following protocol is a proposed methodology and has not been empirically validated for glycoprotein staining. It is based on the general principles of acid dye staining of proteins and would require significant optimization.[8] Acid dyes, in an acidic solution, carry a negative charge and interact with positively charged amino acid residues on proteins through ionic interactions.[9][10]
Principle
In an acidic environment, the amino groups of proteins become protonated, resulting in a net positive charge.[9] this compound, an anionic dye, is expected to bind to these positively charged proteins, allowing for their visualization. The specificity for glycoproteins over non-glycosylated proteins with this dye is not known and would need to be experimentally determined. It is possible that the carbohydrate moieties of glycoproteins could influence the binding of the dye, but this is purely speculative.
Hypothetical Experimental Protocol: this compound Staining
Materials:
-
Polyacrylamide gel containing separated proteins
-
Fixing Solution: 50% (v/v) methanol, 10% (v/v) acetic acid in deionized water
-
Staining Solution: 0.1% (w/v) this compound in 10% (v/v) acetic acid
-
Destaining Solution: 10% (v/v) acetic acid in deionized water
-
Deionized water
Procedure:
-
Fixation: After electrophoresis, immerse the gel in the Fixing Solution and gently agitate for 30-60 minutes at room temperature. This step fixes the proteins in the gel matrix.
-
Washing: Briefly rinse the gel with deionized water to remove the fixing solution.
-
Staining: Place the gel in the this compound Staining Solution and gently agitate for 15-30 minutes. The optimal staining time will need to be determined empirically.
-
Destaining: Transfer the gel to the Destaining Solution and agitate. Change the destaining solution several times until the background is clear and the protein bands are visible.
-
Storage: Store the stained gel in deionized water.
Hypothetical Experimental Workflow: this compound Staining
Caption: Hypothetical workflow for this compound staining of proteins in gels.
Conclusion
For reliable and validated staining of glycoproteins in polyacrylamide gels, the Periodic Acid-Schiff (PAS) method is the recommended approach. It offers high sensitivity and specificity for the carbohydrate moieties of glycoproteins. Lectin-based staining provides an alternative for probing specific glycan structures. The use of this compound for this application is exploratory and requires thorough investigation to determine its efficacy, sensitivity, and specificity for glycoproteins. The provided hypothetical protocol serves as a starting point for researchers interested in exploring novel staining methodologies.
References
- 1. A rapid periodic acid-Schiff staining procedure for the detection of glycoproteins using the PhastSystem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Periodic acid–Schiff stain - Wikipedia [en.wikipedia.org]
- 5. aspariaglycomics.com [aspariaglycomics.com]
- 6. Resolution of glycoproteins by a lectin gel-shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. textilelearner.net [textilelearner.net]
- 10. The Chemistry of Dyes and Staining - National Diagnostics [nationaldiagnostics.com]
Troubleshooting & Optimization
Adjusting pH for optimal C.I. Acid Brown 120 staining intensity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their staining protocols using C.I. Acid Brown 120, with a specific focus on the critical role of pH in achieving desired staining intensity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is an anionic, multi-azo acid dye. In histological and cytological applications, it is used to stain basic cellular components, such as the cytoplasm, connective tissue, and collagen, a reddish-brown color. Its anionic nature allows it to bind to positively charged proteins within the tissue.
Q2: What is the underlying principle of this compound staining?
The staining mechanism of this compound is based on electrostatic interactions. The dye carries a negative charge (anionic) and binds to positively charged (cationic) groups on tissue proteins. The availability of these positive charges on proteins is highly dependent on the pH of the staining solution.
Q3: Why is pH adjustment critical for optimal staining with this compound?
The intensity of staining with this compound is directly influenced by the pH of the staining solution. In a more acidic environment (lower pH), the amino groups on tissue proteins become protonated, carrying a greater positive charge.[1] This increased cationization of tissue components leads to a stronger electrostatic attraction with the anionic dye, resulting in a more intense and rapid staining.[1] Conversely, at a higher (more alkaline) pH, protein amino groups are less protonated, leading to weaker dye binding and potentially insufficient staining.
Q4: What is the recommended pH range for this compound staining?
While the optimal pH can vary slightly depending on the specific tissue and fixation method, a starting pH of around 4.0 is generally recommended for most acid dyes.[2] For this compound, an effective staining range is typically between pH 3.0 and 5.0. It is highly recommended to perform a pH optimization experiment to determine the ideal pH for your specific application.
Troubleshooting Common Staining Issues
| Problem | Potential Cause | Recommended Solution |
| Weak or No Staining | 1. Staining solution pH is too high: Insufficient protonation of tissue proteins. | 1. Lower the pH of the staining solution by adding a small amount of a weak acid, such as 1% acetic acid or citric acid. Test a range of pH values (e.g., 3.0, 3.5, 4.0, 4.5, 5.0). |
| 2. Dye concentration is too low: Insufficient dye molecules to bind to tissue components. | 2. Increase the concentration of this compound in your staining solution (e.g., from 0.1% to 0.5% or 1.0% w/v). | |
| 3. Staining time is too short: Inadequate time for the dye to penetrate and bind to the tissue. | 3. Increase the incubation time in the staining solution. | |
| 4. Inadequate deparaffinization or rehydration: Residual paraffin (B1166041) wax can block the dye from accessing the tissue.[3] | 4. Ensure complete removal of paraffin with xylene or a substitute and thorough rehydration through a descending series of alcohols. | |
| Overstaining | 1. Staining solution pH is too low: Excessive binding of the dye to tissue components. | 1. Increase the pH of the staining solution slightly (e.g., from 3.5 to 4.5). |
| 2. Dye concentration is too high: Too many dye molecules leading to non-specific binding. | 2. Decrease the concentration of this compound in the staining solution. | |
| 3. Staining time is too long: Excessive incubation leading to dark, non-specific staining. | 3. Reduce the incubation time in the staining solution. | |
| Uneven Staining | 1. Incomplete mixing of staining solution: Non-homogenous dye concentration. | 1. Ensure the staining solution is thoroughly mixed before and during use. |
| 2. Slides not fully immersed: Portions of the tissue not exposed to the dye. | 2. Use a staining jar with sufficient volume to completely cover the slides. | |
| 3. Uneven fixation: Inconsistent preservation of tissue can lead to variable dye uptake. | 3. Ensure proper and consistent fixation of the tissue according to standard protocols. | |
| High Background Staining | 1. Staining solution is old or contaminated: Precipitated dye or microbial growth can adhere to the slide. | 1. Prepare a fresh staining solution and filter it before use. |
| 2. Inadequate rinsing: Insufficient removal of unbound dye from the tissue. | 2. Ensure thorough rinsing in distilled water or a buffer of the same pH as the staining solution after the staining step. |
Experimental Protocols
Protocol 1: Preparation of this compound Staining Solutions at Various pH Values
This protocol describes the preparation of staining solutions at different pH levels to determine the optimal condition for your experiment.
Materials:
-
This compound powder
-
Distilled water
-
1% Acetic acid or 1% Citric acid solution
-
0.1 M Sodium hydroxide (B78521) (NaOH) solution
-
Calibrated pH meter
-
Volumetric flasks and graduated cylinders
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a 1% (w/v) stock solution: Dissolve 1 gram of this compound powder in 100 mL of distilled water. Gently heat and stir if necessary to ensure the dye is fully dissolved. Allow the solution to cool to room temperature.
-
Prepare working solutions: For a 0.1% working solution, dilute 10 mL of the 1% stock solution with 90 mL of distilled water.
-
Adjust the pH:
-
Divide the 0.1% working solution into several aliquots (e.g., 50 mL each).
-
Use a calibrated pH meter to measure the initial pH of an aliquot.
-
To lower the pH, add the 1% acetic acid or citric acid solution dropwise while continuously stirring and monitoring the pH.
-
To raise the pH, add the 0.1 M NaOH solution dropwise.
-
Prepare a series of staining solutions with different pH values (e.g., 3.0, 3.5, 4.0, 4.5, 5.0).
-
-
Filter the solutions: Before use, filter each staining solution through a fine-pore filter paper to remove any potential precipitates.
Protocol 2: General Staining Procedure and pH Optimization
This protocol provides a general workflow for staining tissue sections with this compound and optimizing the staining pH.
Materials:
-
Deparaffinized and rehydrated tissue sections on slides
-
This compound staining solutions at various pH values (from Protocol 1)
-
Distilled water
-
Ethanol (B145695) series (70%, 95%, and 100%)
-
Xylene or a xylene substitute
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer through two changes of 100% ethanol for 3 minutes each.
-
Transfer through two changes of 95% ethanol for 3 minutes each.
-
Transfer through one change of 70% ethanol for 3 minutes.
-
Rinse in distilled water for 5 minutes.
-
-
Staining:
-
Immerse one slide in each of the this compound staining solutions with different pH values.
-
Incubate for 5-15 minutes at room temperature. The optimal time may need to be determined empirically.
-
-
Rinsing:
-
Briefly rinse the slides in distilled water to remove excess stain.
-
-
Dehydration:
-
Immerse slides in 95% ethanol for 1 minute.
-
Transfer through two changes of 100% ethanol for 1 minute each.
-
-
Clearing:
-
Immerse slides in two changes of xylene or a xylene substitute for 2 minutes each.
-
-
Mounting:
-
Apply a coverslip with a suitable mounting medium.
-
-
Evaluation:
-
Examine the slides under a microscope to determine which pH value provides the optimal balance of staining intensity and background clarity.
-
Data Presentation
The following table provides a hypothetical representation of the expected staining intensity of this compound at different pH values. Researchers should generate their own data based on their specific tissues and protocols.
| pH of Staining Solution | Hypothetical Staining Intensity | Observations |
| 3.0 | ++++ (Very Strong) | Intense, dark reddish-brown staining. Potential for high background. |
| 3.5 | +++ (Strong) | Strong and well-defined staining of target structures. |
| 4.0 | ++ (Moderate) | Clear and specific staining with good contrast and low background. Often optimal. |
| 4.5 | + (Weak) | Paler staining of target structures. |
| 5.0 | +/- (Very Weak/Negative) | Minimal to no discernible staining. |
Visualizations
Caption: Experimental workflow for pH optimization of this compound staining.
Caption: Troubleshooting flowchart for weak or no staining with this compound.
References
Non-specific binding of C.I. Acid Brown 120 and blocking methods
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the non-specific binding of C.I. Acid Brown 120.
Troubleshooting Guide: High Background and Non-Specific Binding
High background staining is a common issue that can obscure results and lead to inaccurate data interpretation. This guide provides a systematic approach to troubleshooting and resolving non-specific binding of this compound.
Problem: Excessive background staining or non-specific binding observed in my assay.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause non-specific binding?
This compound is a multi-azo anionic dye.[1] Its chemical structure contains negatively charged sulfonate groups, which can lead to non-specific binding through ionic interactions with positively charged sites on proteins and other biomolecules.[2][3] Additionally, the aromatic rings in its structure can contribute to hydrophobic interactions, further promoting non-specific binding.[4]
Q2: What are the common causes of non-specific binding in assays using this compound?
Common causes include:
-
Inadequate or inappropriate blocking: Unoccupied sites on the solid phase (e.g., microplate wells, membranes) can bind the dye non-specifically.[5]
-
Suboptimal dye concentration: Using too high a concentration of this compound can lead to increased background.[6]
-
Incorrect buffer conditions: The pH and ionic strength of buffers can influence the electrostatic interactions that contribute to non-specific binding.[7][8]
-
Insufficient washing: Failure to remove unbound dye can result in high background.[9]
Q3: Which blocking agents are recommended to reduce non-specific binding of this compound?
The choice of blocking agent is critical and may require empirical optimization.[10] Common and effective blocking agents include:
-
Protein-based blockers: Bovine Serum Albumin (BSA) and non-fat dry milk are widely used to block non-specific sites.[10][11]
-
Synthetic polymers: Polyvinylpyrrolidone (B124986) (PVP) can also be an effective blocking agent.[12][13]
-
Detergents: Non-ionic detergents like Tween-20 can be added to wash buffers to help reduce hydrophobic interactions.[14]
Quantitative Data Summary
| Blocking Agent | Typical Concentration | Incubation Time | Incubation Temperature | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | 1-2 hours | Room Temperature or 4°C | A commonly used protein blocker.[15] May not be suitable for all applications, especially if detecting phosphoproteins.[10] |
| Non-Fat Dry Milk | 3-5% (w/v) | 1-2 hours | Room Temperature or 4°C | A cost-effective alternative to BSA.[15] Not recommended for biotin-based detection systems.[16] |
| Polyvinylpyrrolidone (PVP) | 0.5-2% (w/v) | 30-60 minutes | Room Temperature | A synthetic polymer that can be effective in reducing non-specific binding.[12][13] |
| Tween-20 (in wash buffer) | 0.05-0.1% (v/v) | During wash steps | Room Temperature | A non-ionic detergent that helps to reduce hydrophobic interactions.[14] |
Experimental Protocols
The following are detailed methodologies for common blocking procedures. These should be optimized for your specific experimental conditions.
Protocol 1: Blocking with Bovine Serum Albumin (BSA)
-
Prepare Blocking Buffer: Dissolve BSA in your assay buffer (e.g., PBS or TBS) to a final concentration of 1-5% (w/v). For example, add 1-5 grams of BSA to 100 mL of buffer.
-
Filter the Solution: (Optional but recommended) Filter the blocking buffer through a 0.22 µm filter to remove any aggregates.
-
Blocking Step: After immobilizing your target molecule, incubate the surface with the BSA blocking buffer for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[9]
-
Washing: Decant the blocking buffer and wash the surface 3-5 times with a wash buffer (e.g., PBS or TBS containing 0.05% Tween-20).[9]
Protocol 2: Blocking with Non-Fat Dry Milk
-
Prepare Blocking Buffer: Dissolve non-fat dry milk in your assay buffer to a final concentration of 3-5% (w/v). Ensure the milk is fully dissolved.
-
Centrifuge the Solution: (Optional but recommended) Centrifuge the solution to pellet any insoluble particles and use the supernatant for blocking.
-
Blocking Step: Incubate the surface with the non-fat dry milk solution for 1-2 hours at room temperature with gentle agitation.[17]
-
Washing: Discard the blocking solution and wash the surface thoroughly 3-5 times with a wash buffer containing a detergent like Tween-20.[17]
Protocol 3: Optimizing Buffer Conditions
Non-specific binding of anionic dyes can be influenced by the pH and ionic strength of the buffers used.[3]
-
pH Adjustment: Prepare your assay and wash buffers with a range of pH values (e.g., from 6.0 to 8.0). Perform the assay at each pH to determine which condition minimizes background while maintaining a strong signal. The optimal pH will depend on the isoelectric point of the proteins involved.[14]
-
Ionic Strength Adjustment: Prepare buffers with varying salt concentrations (e.g., 100 mM, 150 mM, 200 mM NaCl). Increased ionic strength can help to shield electrostatic interactions and reduce non-specific binding.[14] Test these buffers in your assay to find the optimal salt concentration.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 3. Adsorption of anionic dyes from textile wastewater utilizing raw corncob - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. biotium.com [biotium.com]
- 7. researchgate.net [researchgate.net]
- 8. jmaterenvironsci.com [jmaterenvironsci.com]
- 9. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 10. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 11. nbinno.com [nbinno.com]
- 12. Polyvinylpyrrolidone - Wikipedia [en.wikipedia.org]
- 13. Pharmaceutical assessment of polyvinylpyrrolidone (PVP): As excipient from conventional to controlled delivery systems with a spotlight on COVID-19 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 15. researchgate.net [researchgate.net]
- 16. Blocking Strategies for IHC | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. biomol.com [biomol.com]
C.I. Acid Brown 120 stability in aqueous and alcoholic solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C.I. Acid Brown 120. The information provided is based on general knowledge of azo dyes and available data for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a multi-azo class acid dye.[1] Its chemical formula is C₃₀H₂₃N₁₂Na₃O₉S₃ with a molecular weight of 860.75 g/mol and a CAS Registry Number of 6428-26-8.[1] It is soluble in water, forming a yellow-light brown solution.[1]
Q2: How does pH affect the stability and appearance of this compound solutions?
The pH of a solution is a critical factor influencing the stability and color of azo dyes like this compound. In a water solution, the addition of strong hydrochloric acid can cause a brown precipitation, while adding a thick sodium hydroxide (B78521) solution results in an orange-brown color.[1] Extreme pH conditions, both highly acidic and alkaline, can lead to the degradation of azo dyes. For many acid dyes, a mildly acidic to neutral pH range is generally recommended for optimal stability.
Q3: What solvents are suitable for dissolving this compound?
Q4: Is this compound sensitive to light or temperature?
While specific photostability and thermal stability data for this compound are limited, azo dyes, in general, can be susceptible to degradation upon exposure to light (photodegradation) and high temperatures (thermal degradation).[2][3][4] For applications requiring long-term stability, it is advisable to protect solutions from light and avoid prolonged exposure to high temperatures. Azo dyes with increased conjugation, such as diazo and naphthazo structures, tend to be more photostable than simple azobenzene (B91143) derivatives.[2]
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in Solution
Possible Causes:
-
pH Imbalance: The pH of the solution may be outside the optimal range for this compound solubility.
-
High Electrolyte Concentration: The presence of high concentrations of salts (e.g., from buffers) can decrease the solubility of acid dyes, leading to "salting out".
-
Solvent Incompatibility: If using a mixed solvent system (e.g., water-alcohol), the proportion of the alcoholic co-solvent may be too high, reducing the dye's solubility.
-
Low Temperature: A decrease in temperature can reduce the solubility of the dye, causing it to precipitate.
Troubleshooting Steps:
Caption: Troubleshooting workflow for dye precipitation.
Issue 2: Color Fading or Unexpected Color Change
Possible Causes:
-
pH Shift: As noted, the color of this compound is pH-sensitive.[1]
-
Photodegradation: Exposure to ambient or UV light can cause the dye to degrade, leading to a loss of color.
-
Chemical Degradation: Reaction with other components in the solution (e.g., oxidizing or reducing agents) can alter the dye's chromophore.
-
Thermal Degradation: High temperatures can break down the dye molecule.
Troubleshooting Steps:
Caption: Troubleshooting workflow for color instability.
Data Summary
Due to the limited availability of specific quantitative data for this compound, the following tables provide a generalized overview of stability considerations for azo dyes, which should be considered when working with this product.
Table 1: General Stability of Azo Dyes under Different Conditions
| Parameter | Condition | General Effect on Azo Dyes | Recommendations for this compound |
| pH | Highly Acidic (< 4) | Potential for precipitation and/or degradation.[1] | Avoid prolonged exposure; adjust towards neutral if stability is an issue. |
| Neutral (6-8) | Generally the most stable range for many acid dyes. | Recommended starting range for aqueous solutions. | |
| Highly Alkaline (> 9) | Color change and potential for degradation.[1] | Avoid prolonged exposure; adjust towards neutral for improved stability. | |
| Temperature | Low Temperature | May decrease solubility, leading to precipitation. | Store solutions at a stable, moderate temperature. Avoid freezing. |
| High Temperature | Can accelerate chemical degradation. | Avoid prolonged heating. Store at controlled room temperature. | |
| Light | UV or Sunlight | Can cause photodegradation, leading to color fading.[2] | Protect solutions from light by using amber vials or storing in the dark. |
| Ionic Strength | High Salt Conc. | Can decrease solubility ("salting out").[5] | Use the minimum necessary buffer/salt concentration. |
Table 2: Solubility Characteristics of this compound
| Solvent | Solubility | Observed Color | Reference |
| Water | Soluble | Yellow-light brown | [1] |
| Ethanol | Information not available | - | - |
Experimental Protocols
Protocol 1: Preparation of a Standard Aqueous Solution of this compound
Objective: To prepare a stock solution of this compound in water.
Materials:
-
This compound powder
-
Deionized or distilled water
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Transfer the powder to a volumetric flask of the appropriate size.
-
Add approximately half of the final volume of water to the flask.
-
Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer until the dye is fully dissolved. Gentle warming (e.g., to 30-40°C) may be used to aid dissolution, but avoid boiling.
-
Once dissolved, remove the flask from the stirrer and allow it to cool to room temperature.
-
Add water to the flask until the meniscus reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Store the solution in a well-labeled, light-protected container at room temperature.
Protocol 2: General Procedure for Evaluating the pH Stability of this compound
Objective: To assess the stability of this compound in solutions of different pH over time.
Materials:
-
This compound stock solution
-
A series of buffers (e.g., pH 4, 7, and 9)
-
UV-Vis spectrophotometer and cuvettes
-
pH meter
Procedure:
-
Prepare solutions of this compound at a fixed concentration in each of the different pH buffers.
-
Immediately after preparation (t=0), measure the UV-Vis absorbance spectrum of each solution to determine the initial absorbance maximum (λ_max) and its value.
-
Store the solutions under controlled temperature and light conditions.
-
At specified time intervals (e.g., 1, 6, 24, 48 hours), re-measure the UV-Vis absorbance spectrum of each solution.
-
Monitor for any changes in λ_max or a decrease in the absorbance value, which would indicate degradation or instability.
-
Visual inspection for color change or precipitation should also be performed at each time point.
Caption: Experimental workflow for pH stability testing.
References
How to prepare a stable C.I. Acid Brown 120 working solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and use of C.I. Acid Brown 120 working solutions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the stability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a multi-azo class, water-soluble anionic dye.[1] Due to its ability to bind to proteins, it has potential applications in various laboratory settings, including as a staining agent.
Q2: What is the primary solvent for this compound?
The primary and recommended solvent for this compound is high-purity water, such as distilled or deionized water. It is soluble in water, appearing as a yellow-light brown solution.[1]
Q3: What factors can affect the stability of a this compound working solution?
The stability of this compound solutions can be influenced by several factors, including:
-
pH: This is a critical factor. The solution is known to precipitate in the presence of strong acids.[1] Maintaining a stable, slightly acidic to neutral pH is generally recommended for acid dyes.[2]
-
Temperature: Elevated temperatures can increase the rate of degradation of the dye.
-
Light Exposure: As an organic dye, prolonged exposure to light may lead to photodegradation.
-
Contamination: Microbial or chemical contamination can alter the properties of the solution.
Q4: How should I store this compound powder and its solutions?
-
Powder: The dye powder should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, away from direct sunlight and incompatible materials.
-
Solutions: Stock and working solutions should be stored in a cool, dark place, such as a refrigerator at 2-8°C, to minimize degradation. For long-term storage, consider sterile filtering the solution and storing it in smaller aliquots to avoid repeated warming and cooling.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Difficulty Dissolving the Dye Powder | 1. Incorrect dissolving procedure. 2. Water temperature is too low. 3. Presence of impurities in the dye powder. | 1. Follow the "pasting" method: add a small amount of hot water to the powder to create a paste before adding the remaining solvent.[3] 2. Use very hot (e.g., 80°C) water to prepare the stock solution.[3] 3. Filter the final solution through a 0.22 µm or 0.45 µm filter to remove any insoluble particles.[4] |
| Precipitate Forms in the Solution | 1. pH of the solution is too low (too acidic). 2. Solution is too concentrated. 3. Contamination of the solution. | 1. Adjust the pH of the solution to a slightly acidic or neutral range (e.g., pH 5-7) using a suitable buffer. Avoid strong acids.[1] 2. Prepare a more dilute working solution from a filtered stock solution. 3. Prepare a fresh solution using high-purity water and sterile techniques if necessary. |
| Color of the Solution Fades or Changes Over Time | 1. Degradation of the dye due to light exposure. 2. Chemical degradation due to incorrect pH or temperature. 3. Interaction with other components in a complex solution. | 1. Store the solution in an amber bottle or wrap the container in aluminum foil to protect it from light. 2. Ensure the solution is stored at the recommended cool temperature and that the pH is stable. 3. Test the compatibility of this compound with other reagents in your experimental buffer system. |
| Inconsistent Staining Results | 1. Variability in the working solution concentration. 2. Inconsistent staining time or temperature. 3. Degradation of the working solution. | 1. Always prepare fresh working solutions from a stock solution for each experiment. 2. Standardize your staining protocol, ensuring consistent incubation times and temperatures. 3. Use a fresh working solution for each experiment to avoid issues with solution instability. |
Experimental Protocols
Protocol 1: Preparation of a 1% (w/v) this compound Stock Solution
Materials:
-
This compound powder
-
High-purity distilled or deionized water
-
Heat-resistant beaker
-
Magnetic stirrer and stir bar
-
Heating plate
-
Volumetric flask
-
0.22 µm syringe filter
-
Storage bottles (amber or wrapped in foil)
Procedure:
-
Weigh out 1.0 g of this compound powder and place it in a heat-resistant beaker.
-
Add a small volume (e.g., 5-10 mL) of hot (approximately 80°C) high-purity water to the powder.
-
Create a smooth paste by stirring the powder with a glass rod, ensuring there are no clumps.[3]
-
Gradually add more hot water while continuously stirring until the total volume is about 80 mL.
-
Place the beaker on a magnetic stirrer with low heat and stir until the dye is completely dissolved. Avoid boiling.
-
Allow the solution to cool to room temperature.
-
Transfer the solution to a 100 mL volumetric flask and bring the volume to the mark with room temperature high-purity water.
-
For critical applications, filter the stock solution through a 0.22 µm syringe filter to remove any micro-particulates.
-
Store the 1% stock solution in a clearly labeled, airtight amber bottle or a bottle wrapped in aluminum foil at 2-8°C.
Protocol 2: Preparation of a Buffered Working Solution (e.g., 0.1% w/v)
Materials:
-
1% this compound stock solution
-
Appropriate buffer (e.g., 0.1 M acetate (B1210297) buffer or phosphate (B84403) buffer)
-
pH meter
-
Volumetric flask
Procedure:
-
Based on the desired final concentration and volume, calculate the required volume of the 1% stock solution. For example, to prepare 100 mL of a 0.1% working solution, you will need 10 mL of the 1% stock solution.
-
In a volumetric flask, add the desired buffer.
-
Add the calculated volume of the 1% this compound stock solution to the flask.
-
Bring the solution to the final volume with the buffer.
-
Mix the solution thoroughly.
-
Check and adjust the pH of the final working solution to the desired range for your experiment (a starting point of pH 5.0-6.0 is recommended for many acid dyes).
-
Prepare this working solution fresh before each experiment for best results.
Visual Guides
Caption: Workflow for preparing and using a this compound solution.
Caption: Troubleshooting logic for common this compound solution issues.
References
Validation & Comparative
A Comparative Guide to Protein Gel Staining: Coomassie Blue and Its Alternatives
An objective comparison of Coomassie Blue for protein gel staining against other methods. This guide provides an overview of performance, supporting experimental data, and detailed protocols for researchers, scientists, and drug development professionals.
When visualizing proteins separated by polyacrylamide gel electrophoresis (PAGE), the choice of staining method is critical for achieving desired sensitivity, reproducibility, and compatibility with downstream applications. While Coomassie Brilliant Blue has long been the workhorse of protein gel staining, a variety of other dyes and methods are available. This guide provides a detailed comparison of Coomassie Blue with other established staining techniques.
It is important to note that C.I. Acid Brown 120 is not a commonly documented dye for protein gel staining. Extensive searches of scientific literature and commercial product databases did not yield any data on its application or performance in this context. Therefore, a direct comparison with this compound is not feasible. This guide will instead focus on comparing Coomassie Blue with other widely used and validated protein staining methods.
Performance Comparison of Protein Gel Stains
The selection of a protein stain is often a trade-off between sensitivity, cost, and compatibility with subsequent analysis such as mass spectrometry. The following table summarizes the key performance characteristics of common protein gel staining methods.
| Feature | Coomassie Blue (R-250 & G-250) | Silver Staining | Fluorescent Stains (e.g., SYPRO Ruby) |
| Limit of Detection (LOD) | 5-50 ng[1] | 0.25-5 ng[1] | 0.5-16 ng[1] |
| Linear Dynamic Range | ~1 order of magnitude | Narrow (1-2 orders of magnitude) | ~3 orders of magnitude[1] |
| Staining Time | 20 minutes to overnight[2] | 1.5 - 5 hours | 1.5 hours to overnight |
| Mass Spectrometry Compatibility | Yes[1] | Method-dependent, can be problematic[3] | Yes[1] |
| Cost | Low | Moderate | High[1] |
| Ease of Use | Simple, few steps | Complex, multiple steps | Simple to moderate |
| Visualization | White light transilluminator[1] | White light transilluminator | UV or laser-based scanner[1] |
In-Depth Look at Staining Methods
Coomassie Brilliant Blue: The Reliable Standard
Coomassie Brilliant Blue, available in two main forms, R-250 and G-250, is the most widely used protein stain due to its simplicity, low cost, and compatibility with mass spectrometry.[1] The staining process is straightforward, involving fixing the proteins in the gel, staining with the dye solution, and then destaining to remove the background color.[4]
Mechanism of Action: Coomassie dyes bind non-covalently to proteins, primarily through interactions with basic and aromatic amino acid residues. This interaction causes a shift in the dye's absorption maximum, resulting in the appearance of blue bands against a clear background after destaining.
Advantages:
-
Cost-effective and readily available.
-
Simple and robust protocol.
-
Good quantitative linearity over a limited range.[4]
-
Fully compatible with downstream mass spectrometry analysis.[1]
Disadvantages:
-
Lower sensitivity compared to silver and fluorescent stains.[1]
-
Requires a destaining step which can be time-consuming.
-
The use of methanol (B129727) and acetic acid in traditional protocols requires proper handling and disposal. However, safer commercial formulations are available.[1]
Silver Staining: For High Sensitivity
Silver staining offers a significant increase in sensitivity over Coomassie Blue, allowing for the detection of sub-nanogram levels of protein.[1] This makes it an excellent choice for analyzing complex protein mixtures where some components are in low abundance.
Mechanism of Action: The process is based on the reduction of silver ions to metallic silver, which deposits on the protein bands. The staining intensity is developed through a chemical reaction, similar to photographic development.
Advantages:
-
Extremely high sensitivity, detecting as little as 0.25 ng of protein.[1]
-
Does not require specialized imaging equipment.
Disadvantages:
-
More complex and time-consuming protocol with multiple steps.
-
Narrower linear dynamic range, making it less suitable for accurate protein quantification.
-
Compatibility with mass spectrometry can be problematic as some protocols use cross-linking agents like glutaraldehyde.[3]
-
Higher cost than Coomassie Blue.
Fluorescent Stains: The Quantitative Choice
Fluorescent stains, such as SYPRO Ruby, have become increasingly popular, especially in proteomics, due to their high sensitivity and wide linear dynamic range.[1]
Mechanism of Action: These dyes bind non-covalently to proteins, and upon excitation with an appropriate light source, they emit fluorescence that can be detected by a specialized imager.
Advantages:
-
High sensitivity, often comparable to silver staining.[5]
-
Wide linear dynamic range of up to three orders of magnitude, making it ideal for quantitative analysis.[1]
-
Simple staining protocols, often without the need for destaining.
-
Fully compatible with mass spectrometry.[1]
Disadvantages:
-
Requires a UV transilluminator or a laser-based scanner for visualization.[1]
-
Significantly higher cost per gel compared to Coomassie and silver stains.[1]
Experimental Protocols
Standard Coomassie Blue R-250 Staining Protocol
-
Fixation: After electrophoresis, immerse the gel in a fixing solution (e.g., 50% methanol, 10% acetic acid in water) for at least 1 hour. This step precipitates the proteins in the gel.
-
Staining: Discard the fixing solution and add the Coomassie R-250 staining solution (e.g., 0.1% Coomassie Brilliant Blue R-250, 50% methanol, 10% acetic acid). Gently agitate for at least 1 hour.
-
Destaining: Remove the staining solution and add a destaining solution (e.g., 40% methanol, 10% acetic acid). Gently agitate and change the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background.
-
Storage: The destained gel can be stored in water or 7% acetic acid at 4°C.
Rapid Colloidal Coomassie G-250 Staining Protocol
-
Washing: After electrophoresis, wash the gel three times with deionized water for 5 minutes each to remove SDS.
-
Staining: Add a ready-to-use colloidal Coomassie G-250 staining solution and agitate for 1-2 hours. Protein bands will become visible during this step.
-
Washing: Discard the staining solution and wash the gel with deionized water for at least 30 minutes to reduce the background. No separate destaining solution is typically required.
-
Storage: The stained gel can be stored in water at 4°C.
Visualizing the Workflow
The following diagram illustrates the general workflow for protein gel staining, highlighting the key decision points based on the chosen staining method.
Caption: General workflow for protein gel staining.
The logical flow for selecting a protein staining method based on experimental needs is depicted below.
Caption: Decision tree for selecting a protein stain.
References
Reproducibility of Collagen Staining in Different Tissues: A Comparison of Picrosirius Red and Other Common Histological Stains
For researchers, scientists, and drug development professionals, the accurate and reproducible staining of tissue components is paramount for reliable morphological assessment. While a variety of histological stains are available, their performance can vary across different tissue types, impacting the consistency of experimental results. This guide provides a comparative analysis of common staining methods for collagen, a key protein in the extracellular matrix, with a focus on their reproducibility and performance in diverse tissues.
While the user initially inquired about C.I. Acid Brown 120, extensive literature review indicates that this dye is not a standard or commonly utilized stain in histological applications for specific tissue components. Its primary applications are documented in the textile and leather industries. Therefore, this guide will focus on well-established and validated methods for collagen staining, providing a robust comparison for researchers.
Comparison of Common Collagen Staining Methods
The visualization and quantification of collagen are crucial in studying a wide range of biological processes, from wound healing to fibrosis. Several staining techniques are employed for this purpose, with Picrosirius Red (PSR) and Masson's Trichrome being among the most prevalent.
| Staining Method | Principle | Advantages | Disadvantages | Reproducibility |
| Picrosirius Red (PSR) | A solution of Sirius Red in picric acid. The elongated dye molecules align with collagen fibers, enhancing their natural birefringence under polarized light.[1] | Highly specific for collagen.[1] Allows for differentiation of collagen types (Type I appears yellow-orange, Type III appears green) under polarized light.[1] High contrast and suitable for quantitative analysis.[2] | Staining intensity can be influenced by section thickness.[3] | Generally considered to have high reproducibility due to its high specificity.[2] |
| Masson's Trichrome | A three-color staining protocol that uses an iron hematoxylin (B73222) for nuclei, a red acid dye for cytoplasm and muscle, and a blue or green aniline (B41778) dye for collagen.[4] | Provides good contrast between collagen and other tissue components.[5] Widely used and familiar to many researchers. | Less specific for collagen compared to PSR; can sometimes stain other components blue.[2] Quantification can be challenging due to cytoplasmic staining interference.[2] | Reproducibility can be affected by variations in the multi-step protocol and differentiation times. |
| Van Gieson | A mixture of picric acid and acid fuchsin that stains collagen pink or red and other tissues yellow.[1] | Simple and rapid one-step staining method. | Lacks the specificity of PSR and does not differentiate between collagen types.[1] May underestimate collagen content.[1] | Lower reproducibility for quantitative analysis due to lower specificity.[1] |
| Collagen Hybridizing Peptides (CHPs) | Probes that specifically bind to denatured and damaged collagen. | High specificity for damaged collagen, allowing for visualization of collagen remodeling.[2] Can be used in conjunction with other stains. | Does not stain intact, mature collagen. | High reproducibility for its specific target.[2] |
Experimental Protocols
Detailed and consistent protocols are essential for achieving reproducible staining results. Below are standardized protocols for Picrosirius Red and Masson's Trichrome staining.
Picrosirius Red Staining Protocol
Reagents:
-
Picrosirius Red Solution (0.1% Sirius Red F3B in saturated aqueous picric acid)
-
0.5% Acetic Acid Solution
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled water
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene (2 changes, 5 minutes each).
-
Immerse in 100% Ethanol (2 changes, 3 minutes each).
-
Immerse in 95% Ethanol (2 changes, 3 minutes each).
-
Immerse in 70% Ethanol (1 change, 3 minutes).
-
Rinse in distilled water.
-
-
Staining:
-
Immerse slides in Picrosirius Red solution for 60 minutes.
-
-
Washing:
-
Wash slides in two changes of 0.5% acetic acid solution.
-
-
Dehydration and Clearing:
-
Dehydrate through graded ethanols (95%, 100%).
-
Clear in xylene.
-
-
Mounting:
-
Mount with a permanent mounting medium.
-
Masson's Trichrome Staining Protocol
Reagents:
-
Bouin's Fluid or Zenker's Fluid (Mordant)
-
Weigert's Iron Hematoxylin
-
Biebrich Scarlet-Acid Fuchsin Solution
-
Phosphomolybdic/Phosphotungstic Acid Solution
-
Aniline Blue or Light Green SF Solution
-
1% Acetic Acid Solution
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled water
Procedure:
-
Deparaffinization and Rehydration: As described for Picrosirius Red staining.
-
Mordanting: Mordant sections in Bouin's fluid for 1 hour at 56°C.
-
Washing: Wash in running tap water until the yellow color disappears.
-
Nuclear Staining: Stain with Weigert's iron hematoxylin for 10 minutes. Wash in running water.
-
Cytoplasmic Staining: Stain with Biebrich scarlet-acid fuchsin solution for 5 minutes. Rinse in distilled water.
-
Differentiation: Place in phosphomolybdic/phosphotungstic acid solution for 10-15 minutes.
-
Collagen Staining: Transfer directly to aniline blue or light green solution and stain for 5 minutes.
-
Final Rinse and Differentiation: Rinse briefly in distilled water and differentiate in 1% acetic acid solution for 1 minute.
-
Dehydration, Clearing, and Mounting: As described for Picrosirius Red staining.
Visualizing Experimental Workflows
To aid in the understanding and execution of these staining protocols, the following diagrams illustrate the key steps involved.
Conclusion
The choice of staining method for collagen analysis significantly impacts the reproducibility and interpretability of results. For quantitative and specific collagen assessment, Picrosirius Red staining is widely regarded as the superior method.[1][2] Its high specificity and the ability to differentiate collagen types under polarized light provide a level of detail that is not achievable with Masson's Trichrome or Van Gieson stains.[1] While Masson's Trichrome offers excellent contrast for general morphological assessment, its lower specificity can pose challenges for accurate quantification.[2] Ultimately, the selection of the most appropriate staining technique will depend on the specific research question and the desired level of detail and reproducibility. For studies requiring robust and quantifiable data on collagen deposition and remodeling, Picrosirius Red is the recommended choice.
References
A Comparative Guide: C.I. Acid Brown 120 as a Potential Alternative to Light Green SF Yellowish for Connective Tissue Staining
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of C.I. Acid Brown 120 and the traditionally used Light Green SF yellowish for histological staining, particularly in the context of visualizing connective tissue. While Light Green SF yellowish is a well-established counterstain, its known limitations, such as fading, have prompted the exploration of alternatives. This document summarizes the known properties of both dyes, presents established experimental protocols for Light Green SF yellowish, and proposes an experimental approach for evaluating this compound as a substitute.
Executive Summary
Light Green SF yellowish is a widely used green counterstain in various histological procedures, most notably in Masson's trichrome stain for the visualization of collagen.[1][2][3] Its primary advantage is the vibrant green color it imparts to collagenous tissues, providing excellent contrast with other cellular components.[4][5] However, a significant drawback of Light Green SF yellowish is its propensity to fade over time, which can compromise the analysis of archived specimens.[1][2][4][6]
This compound is a multi-azo acid dye with a reddish-brown hue.[7] While not traditionally used in histology, its classification as an acid dye suggests its potential to bind to basic tissue components like collagen.[8][9] The exploration of this compound as an alternative is based on the general application of acid dyes in biological staining.[9][10] This guide offers a theoretical framework and a starting point for researchers interested in validating its performance as a histological stain.
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics of this compound and Light Green SF yellowish based on available data.
| Property | This compound | Light Green SF yellowish |
| C.I. Name | Acid Brown 120 | Acid Green 5 |
| C.I. Number | 35020 | 42095 |
| Chemical Class | Multi-azo | Triarylmethane |
| CAS Number | 6428-26-8 | 5141-20-8 |
| Molecular Formula | C₃₀H₂₃N₁₂Na₃O₉S₃ | C₃₇H₃₄N₂Na₂O₉S₃ |
| Molecular Weight | 860.75 g/mol | 792.85 g/mol |
| Color | Red-light brown | Green |
| Solubility in Water | Soluble (yellow-light brown solution) | Soluble |
| Primary Application | Primarily used in the textile and leather industries. | Histological staining (collagen), cytology.[1][3][5] |
| Photostability | Data not available in histological context. | Known to fade.[1][2][4][6] |
Experimental Protocols
Established Protocol: Masson's Trichrome Stain with Light Green SF yellowish
The Masson's trichrome stain is a classic method for differentiating collagen from muscle and other tissues.[11][12][13]
Principle: This three-color staining protocol utilizes a series of dyes and differentiating solutions to selectively stain different tissue components. Weigert's iron hematoxylin (B73222) stains the nuclei black, Biebrich scarlet-acid fuchsin stains the cytoplasm and muscle red, and Light Green SF yellowish (or an alternative) stains the collagen green.[14] A polyacid, such as phosphomolybdic/phosphotungstic acid, is used to decolorize the collagen from the red stain, allowing the subsequent green counterstain to bind.
Reagents:
-
Bouin's Fluid (optional mordant)
-
Weigert's Iron Hematoxylin
-
Biebrich Scarlet-Acid Fuchsin Solution
-
Phosphomolybdic/Phosphotungstic Acid Solution
-
Light Green SF yellowish Solution (2% aqueous)
-
1% Acetic Acid Solution
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
(Optional) For formalin-fixed tissues, mordant in Bouin's fluid at 56-60°C for 1 hour to improve staining quality.[12][15]
-
Wash in running tap water until the yellow color disappears.
-
Stain nuclei with Weigert's iron hematoxylin for 10 minutes.[12][16]
-
Wash in running tap water for 10 minutes.
-
Stain with Biebrich scarlet-acid fuchsin solution for 10-15 minutes.[12]
-
Rinse in distilled water.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Stain in Light Green SF yellowish solution for 5-10 minutes.[16]
-
Rinse briefly in 1% acetic acid solution.
-
Dehydrate rapidly through graded alcohols, clear in xylene, and mount.
Expected Results:
-
Nuclei: Black
-
Cytoplasm, muscle, keratin: Red
-
Collagen: Green
Proposed Experimental Protocol: Evaluating this compound in a Trichrome Staining Context
This proposed protocol adapts the Masson's trichrome method to test the efficacy of this compound as a collagen stain. Optimization of incubation times and solution concentrations will likely be necessary.
Principle: The underlying principle remains the same as the standard Masson's trichrome. The hypothesis is that this compound, as an acid dye, will bind to the collagen after the decolorization step with the polyacid, resulting in brown-stained collagen.
Proposed Reagents:
-
Bouin's Fluid (optional mordant)
-
Weigert's Iron Hematoxylin
-
Biebrich Scarlet-Acid Fuchsin Solution
-
Phosphomolybdic/Phosphotungstic Acid Solution
-
This compound Solution (start with a 1-2% aqueous solution, adjust as needed)
-
1% Acetic Acid Solution
Proposed Procedure:
-
Follow steps 1-8 of the standard Masson's Trichrome protocol.
-
Stain in the prepared this compound solution. An initial staining time of 5-10 minutes is recommended, with adjustments based on observed staining intensity.
-
Rinse briefly in 1% acetic acid solution.
-
Dehydrate rapidly through graded alcohols, clear in xylene, and mount.
Expected (Hypothetical) Results:
-
Nuclei: Black
-
Cytoplasm, muscle, keratin: Red
-
Collagen: Brown
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and the decision-making process for selecting a counterstain.
Caption: Workflow for Masson's Trichrome with Light Green SF yellowish.
Caption: Proposed workflow for evaluating this compound.
Caption: Decision logic for selecting a collagen counterstain.
References
- 1. stainsfile.com [stainsfile.com]
- 2. Light_Green_SF_yellowish [bionity.com]
- 3. biognost.com [biognost.com]
- 4. benchchem.com [benchchem.com]
- 5. Light Green SF Yellowish Stain (1% Aqueous) - Cepham Life Sciences - Bioscience Research Products [cephamls.com]
- 6. benchchem.com [benchchem.com]
- 7. worlddyevariety.com [worlddyevariety.com]
- 8. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]
- 9. C.I. Acid brown 254 (12269-91-9) for sale [vulcanchem.com]
- 10. stainsfile.com [stainsfile.com]
- 11. Masson’s Trichrome staining for histology [protocols.io]
- 12. Masson's Trichrome Staining Protocol for Collagen Fibers - IHC WORLD [ihcworld.com]
- 13. stainsfile.com [stainsfile.com]
- 14. kenhub.com [kenhub.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. newcomersupply.com [newcomersupply.com]
Performance of C.I. Acid Brown 120 in Automated Staining Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of automated histological and immunohistochemical staining, the selection of appropriate dyes and chromogens is paramount for achieving high-quality, reproducible results. While C.I. Acid Brown 120 is a dye with potential applications in biological staining, its performance characteristics within automated systems are not extensively documented in scientific literature. This guide provides a comparative overview of this compound against two well-established brown staining reagents used in automated platforms: Bismarck Brown Y and the chromogen 3,3'-Diaminobenzidine (DAB).
This comparison aims to offer a framework for researchers considering this compound, leveraging data from established alternatives to infer potential performance and guide experimental design.
Comparative Data of Brown Staining Reagents
The following table summarizes the key performance indicators for this compound, Bismarck Brown Y, and DAB in the context of automated staining. It is important to note that the data for this compound is inferred from its properties as an acid dye, as direct experimental data in automated systems is currently lacking.
| Feature | This compound (Inferred) | Bismarck Brown Y | 3,3'-Diaminobenzidine (DAB) |
| Stain Type | Acid Dye (Counterstain) | Basic Dye (Counterstain) | Chromogen (Insoluble Precipitate) |
| Color | Brown | Yellowish-Brown | Dark Brown |
| Typical Application | General tissue counterstaining | Staining of mast cells, cartilage, and mucins.[1] | Visualization of peroxidase activity in IHC.[2][3][4] |
| Solubility | Soluble in aqueous solutions. | Soluble in aqueous and alcohol solutions.[1] | The final product is an insoluble precipitate.[4][5] |
| Staining Mechanism | Ionic bonding to basic tissue components. | Ionic bonding to acidic tissue components. | Enzymatic oxidation and polymerization.[5] |
| Compatibility with Automated Systems | Potentially compatible, requires optimization. | Demonstrated compatibility in some applications.[6][7] | Widely used and validated in most open and closed automated IHC systems.[8] |
| Staining Intensity | Variable, dependent on protocol. | Moderate to strong. | Strong and stable.[5] |
| Specificity | Generally non-specific for cytoplasmic staining. | Specific for certain tissue components like mast cell granules.[6] | Highly specific to the site of enzyme activity. |
| Photostability | Moderate (inferred as a typical acid dye). | Moderate. | High.[5] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible staining. Below are generalized protocols for Bismarck Brown Y and DAB, which can serve as a starting point for developing and validating a protocol for this compound in an automated system.
Protocol 1: Automated Bismarck Brown Y Counterstaining
This protocol is a general guideline and requires optimization based on the specific automated stainer and tissue type.
-
Deparaffinization and Rehydration:
-
Xylene (3 changes)
-
Ethanol (100%, 95%, 70%)
-
Distilled Water
-
-
Primary Staining (if applicable):
-
Application of the primary stain (e.g., Hematoxylin).
-
Rinse with distilled water.
-
-
Bismarck Brown Y Staining:
-
Incubate with 0.5% Bismarck Brown Y solution for 3-5 minutes.
-
Rinse with distilled water.
-
-
Dehydration and Clearing:
-
Ethanol (70%, 95%, 100%)
-
Xylene (3 changes)
-
-
Coverslipping:
-
Mount with a compatible mounting medium.
-
Protocol 2: Automated DAB Chromogen Staining in IHC
This protocol outlines the key steps for DAB visualization in a typical automated IHC workflow.
-
Deparaffinization, Rehydration, and Antigen Retrieval:
-
Standard automated protocol for the specific tissue and antibody.
-
-
Endogenous Peroxidase Blocking:
-
Incubate with a hydrogen peroxide-based blocking reagent.
-
-
Primary Antibody Incubation:
-
Incubate with the primary antibody at the optimized dilution and time.
-
-
Secondary Antibody/Polymer Incubation:
-
Incubate with a peroxidase-conjugated secondary antibody or polymer system.
-
-
DAB Chromogen Application:
-
Apply the DAB substrate-chromogen solution. Incubation time is critical and should be optimized to achieve the desired staining intensity without background.
-
-
Counterstaining:
-
Apply a contrasting counterstain (e.g., Hematoxylin).
-
-
Dehydration, Clearing, and Coverslipping:
-
Standard automated protocol.
-
Visualizing the Staining Workflow
To better understand the logical flow of an automated staining process where a brown stain might be incorporated, the following diagram illustrates a generalized workflow.
Caption: Generalized workflow for automated staining incorporating a brown stain.
Conclusion
References
- 1. biognost.com [biognost.com]
- 2. dbiosys.com [dbiosys.com]
- 3. What are the common chromogens used in immunohistochemistry (IHC)? | AAT Bioquest [aatbio.com]
- 4. sinobiological.com [sinobiological.com]
- 5. diagnostics.roche.com [diagnostics.roche.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. IHC Stain in Focus: Elevate Your Research with Automated IHC Stainers [celnovte.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
